TC-S 7009
Description
Properties
IUPAC Name |
N-(3-chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN4O3/c13-6-3-7(14)5-8(4-6)15-10-2-1-9-11(17-21-16-9)12(10)18(19)20/h1-5,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQUJZKBRAFWNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1NC3=CC(=CC(=C3)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422955-31-4 | |
| Record name | 1422955-31-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of TC-S 7009
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide elucidates the core mechanism of action of TC-S 7009, a potent and selective small molecule inhibitor. By delving into its molecular interactions and downstream consequences, this document provides a comprehensive resource for researchers in oncology, inflammation, and hypoxia-driven pathologies.
Core Mechanism: Selective Inhibition of HIF-2α
This compound functions as a high-affinity and selective antagonist of the Hypoxia-Inducible Factor 2α (HIF-2α) protein.[1] Its mechanism is centered on the direct binding to a specific domain of HIF-2α, thereby disrupting its critical function in gene regulation under hypoxic conditions.
Direct Binding to the HIF-2α PAS-B Domain
The primary molecular interaction of this compound is its binding to the Per-ARNT-Sim (PAS) B domain within the HIF-2α subunit.[2] This specific binding event is the initiating step in its inhibitory cascade.
Disruption of HIF-2α/ARNT Heterodimerization
The binding of this compound to the PAS-B domain of HIF-2α induces a conformational change that prevents its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[2] The formation of the HIF-2α/ARNT heterodimer is an essential prerequisite for its transcriptional activity.
Attenuation of DNA Binding and Target Gene Expression
By preventing the formation of the functional HIF-2α/ARNT complex, this compound effectively blocks the binding of this transcription factor to Hypoxia Response Elements (HREs) in the promoter regions of its target genes.[3] This leads to a significant reduction in the transcription of genes regulated by HIF-2α, which are involved in various cellular processes such as angiogenesis, erythropoiesis, and cell survival.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative metrics that define the potency and selectivity of this compound.
| Parameter | Value | Target | Notes |
| Dissociation Constant (Kd) | 81 nM | HIF-2α | High affinity binding.[1][2][5] |
| Selectivity | >60-fold | HIF-2α over HIF-1α | Demonstrates high selectivity for the HIF-2α isoform. |
Signaling Pathway Diagram
The following diagram illustrates the established signaling pathway of HIF-2α and the inhibitory action of this compound.
Caption: Mechanism of this compound action in the context of the HIF-2α signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are outlined below to facilitate reproducibility and further investigation.
In Vitro HIF-2α/ARNT Heterodimerization Assay
Objective: To quantify the inhibitory effect of this compound on the interaction between HIF-2α and ARNT.
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly employed. Recombinant human HIF-2α (specifically the PAS-B domain) and ARNT proteins are labeled with a donor (e.g., terbium cryptate) and an acceptor (e.g., d2) fluorophore, respectively. In the absence of an inhibitor, the proximity of the two proteins upon heterodimerization results in a high FRET signal. This compound is incubated with the proteins, and the FRET signal is measured. A decrease in the FRET signal indicates disruption of the HIF-2α/ARNT interaction. IC50 values are calculated from dose-response curves.
Hypoxia-Inducible Reporter Gene Assay
Objective: To assess the functional consequence of this compound on HIF-2α-mediated transcription.
Methodology: A suitable human cell line (e.g., HEK293T or a relevant cancer cell line) is co-transfected with a plasmid expressing HIF-2α and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs. Cells are then incubated under hypoxic conditions (e.g., 1% O2) in the presence of varying concentrations of this compound. Luciferase activity is measured as a readout of HIF-2α transcriptional activity. A reduction in luciferase signal indicates inhibition of the pathway.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells known to be driven by HIF-2α (e.g., U87 glioblastoma, SW1353 chondrosarcoma).[6] Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound alone, chemotherapy alone, and combination therapy).[6] this compound is administered via an appropriate route (e.g., oral gavage). Tumor volume is measured regularly, and at the end of the study, tumors are excised, weighed, and may be subjected to further analysis (e.g., immunohistochemistry for HIF-2α target genes).
Experimental Workflow Diagram
The following diagram provides a generalized workflow for evaluating a novel HIF-2α inhibitor like this compound.
Caption: A generalized workflow for the preclinical evaluation of a HIF-2α inhibitor.
This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental context. This information is intended to serve as a valuable resource for the scientific community engaged in the research and development of novel therapeutics targeting hypoxia-driven diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of a Novel HIF-2α PET Tracer for Noninvasive Tumor Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A system-level approach identifies HIF-2α as a critical regulator of chondrosarcoma progression - PMC [pmc.ncbi.nlm.nih.gov]
TC-S 7009 HIF-2α inhibitor discovery and development
An In-Depth Technical Guide to the Discovery and Development of TC-S 7009, a HIF-2α Inhibitor
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, a potent and selective small-molecule inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor. This document is intended for researchers, scientists, and drug development professionals interested in the HIF signaling pathway and the development of targeted cancer therapies.
Introduction to HIF-2α in Cancer
Hypoxia, or low oxygen supply, is a common feature of the tumor microenvironment and is associated with poor prognosis and resistance to therapy.[1] Cells adapt to hypoxic conditions through the activation of the Hypoxia-Inducible Factor (HIF) signaling pathway.[2] HIFs are heterodimeric transcription factors composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[2][3]
Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which targets them for proteasomal degradation.[4][5] In hypoxic conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with ARNT.[4] This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of numerous proteins involved in key aspects of cancer progression, including angiogenesis, metabolic reprogramming, cell proliferation, and metastasis.[1][6]
While HIF-1α and HIF-2α share structural similarities, they regulate distinct, though overlapping, sets of target genes and play non-redundant roles in tumor biology.[1][6] HIF-2α, in particular, has been identified as a critical oncogenic driver in several cancers, most notably in clear cell renal cell carcinoma (ccRCC), where inactivation of the VHL gene leads to constitutive accumulation of HIF-2α.[3][7] This has made HIF-2α a highly attractive target for therapeutic intervention.
Discovery of this compound
The discovery of this compound stemmed from efforts to identify small molecules that could allosterically inhibit the function of HIF-2α. Researchers identified a large, buried cavity within the Per-ARNT-Sim (PAS)-B domain of the HIF-2α subunit as a potential binding pocket for small-molecule ligands.[5][8] This internal cavity was seen as a unique feature that could be exploited to achieve selective inhibition of HIF-2α without affecting the highly homologous HIF-1α.[8]
The identification of lead compounds was initially achieved through NMR-based screening of fragment libraries, which yielded molecules that could bind to this internal pocket.[8] Subsequent medicinal chemistry efforts focused on optimizing these fragments to develop more potent compounds. A high-throughput screening (HTS) assay was developed to assess the functional disruption of the HIF-2α/ARNT PAS-B domain interaction, leading to the identification of superior chemical scaffolds capable of antagonizing HIF-2α activity in cells.[8] this compound emerged from these efforts as a high-affinity and selective HIF-2α inhibitor.[9]
Mechanism of Action
This compound exerts its inhibitory effect through a specific, allosteric mechanism.
-
Binding to HIF-2α PAS-B Domain : The inhibitor binds with high affinity to the internal cavity within the PAS-B domain of the HIF-2α subunit.[8][9]
-
Disruption of Heterodimerization : This binding induces conformational changes in the HIF-2α protein that disrupt its ability to form a functional heterodimer with its partner, ARNT.[8][9][10]
-
Inhibition of DNA Binding : By preventing the formation of the HIF-2α/ARNT complex, this compound effectively blocks the binding of this transcription factor to HREs on the DNA.[10][11]
-
Downregulation of Target Genes : Consequently, the transcription of HIF-2α target genes, which are crucial for tumor growth and angiogenesis (e.g., VEGF, EPO, PDGF), is significantly reduced.[2][3][10][11]
Importantly, this mechanism does not alter the protein levels of HIF-1α or HIF-2α itself but rather incapacitates the functional activity of HIF-2α.[11]
Quantitative Data and Physicochemical Properties
The key quantitative parameters for this compound are summarized below.
Table 1: Binding Affinity and Selectivity
| Parameter | Value | Target | Notes |
| Kd | 81 nM | HIF-2α | Dissociation constant, indicating high binding affinity.[9][10][12] |
| Kd | > 5 µM | HIF-1α | Over 60-fold selectivity for HIF-2α compared to HIF-1α.[9][12] |
Table 2: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₆ClFN₄O₃ | [10] |
| Molecular Weight | 308.65 g/mol | [9][10] |
| CAS Number | 1422955-31-4 | [9][10] |
| Solubility (DMSO) | ≥ 30.86 mg/mL (100 mM) | [9] |
| Purity | ≥98% (HPLC) | [9] |
Signaling Pathways and Experimental Workflows
HIF-2α Signaling Pathway
The following diagram illustrates the canonical HIF-2α signaling pathway under both normoxic and hypoxic conditions, which is the target of this compound.
Caption: Canonical HIF-2α signaling pathway in normoxia versus hypoxia.
Mechanism of Action of this compound
This diagram visualizes how this compound intervenes in the HIF-2α signaling pathway.
Caption: Mechanism of action of this compound on the HIF-2α pathway.
Experimental Protocols
Detailed methodologies for key experiments used in the characterization of HIF-2α inhibitors like this compound are outlined below.
A. HRE-Luciferase Reporter Assay for HIF-2α Activity
This cell-based assay is used to screen for inhibitors of HIF-dependent transcriptional activity.
-
Objective : To quantify the activity of the HIF-2α transcription factor by measuring the expression of a reporter gene (luciferase) under the control of HREs.
-
Cell Line : A suitable cancer cell line, often a VHL-deficient ccRCC line like 786-O (which constitutively expresses HIF-2α) or another line like Hep3B, is used.[8][13]
-
Methodology :
-
Construct : Cells are stably or transiently transfected with a plasmid vector containing a luciferase reporter gene downstream of a promoter with multiple HRE repeats.[13]
-
Cell Culture : Transfected cells are seeded in multi-well plates.
-
Compound Treatment : Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Hypoxic Induction : If the cell line is not VHL-deficient, cells are placed in a hypoxic chamber (e.g., 1% O₂) for a set period (e.g., 6-24 hours) to induce HIF-2α stabilization.[8] 786-O cells do not require hypoxic induction.
-
Cell Lysis : After incubation, cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luminescence Measurement : A luciferase substrate is added to the cell lysate, and the resulting chemiluminescent signal is measured using a luminometer.
-
Data Analysis : The reduction in luciferase activity in compound-treated cells compared to vehicle-treated cells indicates the inhibitory potency of the compound. IC₅₀ values are calculated from the dose-response curves.[13]
-
B. Western Blot for HIF-2α Target Gene Expression
This technique is used to measure changes in the protein levels of HIF-2α downstream targets.
-
Objective : To confirm that inhibition of HIF-2α activity by this compound leads to a decrease in the expression of its target proteins.
-
Methodology :
-
Cell Treatment : Cells (e.g., 786-O or hypoxic ACHN cells) are treated with this compound or vehicle for a specified duration (e.g., 24-72 hours).[13]
-
Protein Extraction : Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific to HIF-2α target proteins (e.g., VEGF) and a loading control (e.g., β-actin).
-
Detection : The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the signal is detected on X-ray film or with a digital imager.
-
Analysis : The band intensities are quantified to determine the relative protein levels, showing the reduction in target protein expression upon treatment.[13]
-
C. Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify changes in the mRNA levels of HIF-2α target genes.
-
Objective : To determine if this compound inhibits the transcription of HIF-2α target genes.
-
Methodology :
-
Cell Treatment : Cells are treated with this compound as described for Western blotting.
-
RNA Extraction : Total RNA is isolated from the cells using a suitable kit.
-
cDNA Synthesis : The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR : The cDNA is used as a template for PCR with primers specific for HIF-2α target genes (e.g., VEGFA, FLT-1, EPO).[11][13] A housekeeping gene (e.g., β-actin) is used for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis : The relative mRNA expression levels are calculated (e.g., using the ΔΔCt method) to show the decrease in target gene transcription following treatment with this compound.[11]
-
D. In Vivo Xenograft Tumor Model
Animal models are used to evaluate the anti-tumor efficacy of HIF-2α inhibitors.
-
Objective : To assess the ability of this compound to inhibit tumor growth in a living organism.
-
Model : Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a human cancer cell line known to be driven by HIF-2α (e.g., 786-O or Caki-1 ccRCC cells).[7][14]
-
Methodology :
-
Tumor Implantation : A suspension of tumor cells is injected into the flank of each mouse.
-
Tumor Growth : Tumors are allowed to grow to a palpable, measurable size.
-
Treatment : Mice are randomized into treatment and control groups. The treatment group receives this compound (administered via a route such as oral gavage or intraperitoneal injection), while the control group receives a vehicle.[12]
-
Monitoring : Tumor size is measured regularly (e.g., every two days) with calipers, and animal body weight is monitored as an indicator of toxicity.[14]
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).
-
Analysis : The difference in tumor growth rate and final tumor volume/weight between the treated and control groups is used to determine the in vivo efficacy of the inhibitor.
-
Preclinical Characterization and Effects
-
In Vitro Efficacy : this compound has been shown to effectively attenuate the expression of HIF-2α target genes in vitro.[9] For example, in trophoblast-derived cell lines cultured under hypoxic conditions, treatment with this compound significantly decreased the hypoxia-induced up-regulation of Fms-like tyrosine kinase-1 (FLT-1) mRNA expression without affecting HIF-1α or HIF-2α protein levels.[11] In human pulmonary fibroblast (HPF) cells, this compound demonstrated greater inhibition of cell proliferation under hypoxic conditions compared to normoxic conditions.[12]
-
Selectivity : A key feature of this compound is its high selectivity for HIF-2α over HIF-1α (>60-fold), which is a significant advantage for selectively targeting HIF-2-driven pathologies while potentially minimizing off-target effects associated with inhibiting the more broadly expressed HIF-1α.[9][10][12]
Conclusion
This compound is a valuable chemical tool for studying the biological functions of HIF-2α. Its discovery and characterization have provided a clear proof-of-concept for the allosteric inhibition of the HIF-2α transcription factor by targeting the internal cavity of its PAS-B domain. As a potent and highly selective inhibitor, this compound disrupts HIF-2α/ARNT heterodimerization, blocks DNA binding, and reduces the expression of downstream target genes. The experimental protocols and data presented in this guide highlight the rigorous process of its development and validation, establishing it as a cornerstone compound in the ongoing research into HIF-2α-driven diseases.
References
- 1. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for HIF-2α inhibitors? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Hypoxia inducible factor-2α: a critical mediator of aggressive tumor phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. HIF is not essential for suppression of experimental tumor growth by mTOR inhibition [jcancer.org]
An In-depth Technical Guide to TC-S 7009: A Selective HIF-2α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-S 7009 is a potent and highly selective small-molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor. By binding to the PAS-B domain of the HIF-2α subunit, this compound allosterically disrupts the heterodimerization of HIF-2α with its partner protein, the aryl hydrocarbon receptor nuclear translocator (ARNT). This disruption prevents the HIF-2 complex from binding to hypoxia response elements (HREs) in the promoter regions of its target genes, thereby inhibiting their transcription. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activities of this compound, supported by experimental protocols and key data presented for easy reference.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name N-(3-Chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine, is a small molecule with a molecular weight of 308.65 g/mol and the chemical formula C₁₂H₆ClFN₄O₃.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | N-(3-Chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine | |
| Molecular Formula | C₁₂H₆ClFN₄O₃ | [1][2] |
| Molecular Weight | 308.65 g/mol | [1][2] |
| CAS Number | 1422955-31-4 | [1][2] |
| Appearance | Powder | [2] |
| Solubility | DMSO: 62 mg/mL (200.87 mM) | [2] |
| Water: Insoluble | [2] | |
| Ethanol: Insoluble | [2] | |
| Storage | 3 years at -20°C (powder) | [2] |
Mechanism of Action: Selective Inhibition of HIF-2α
Under hypoxic conditions, the HIF-α subunits (HIF-1α or HIF-2α) are stabilized and translocate to the nucleus, where they form a heterodimer with the constitutively expressed ARNT (also known as HIF-1β). This HIF-1α/ARNT or HIF-2α/ARNT complex then binds to HREs on the DNA, initiating the transcription of a wide array of genes involved in critical cellular processes such as angiogenesis, erythropoiesis, glucose metabolism, and cell survival.[3]
This compound is a highly selective inhibitor of HIF-2α.[1] It exerts its inhibitory effect by binding to a ligand-binding pocket within the Per-ARNT-Sim (PAS)-B domain of the HIF-2α subunit. This binding event induces a conformational change in HIF-2α, which prevents its heterodimerization with ARNT. Without forming this essential complex, the transcription factor is unable to bind to DNA, leading to a downstream reduction in the expression of HIF-2α target genes.[4]
References
In-Depth Technical Guide: TC-S 7009 Selectivity for HIF-2α over HIF-1α
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a detailed analysis of the selective inhibition of Hypoxia-Inducible Factor-2α (HIF-2α) over HIF-1α by the small molecule inhibitor, TC-S 7009. This compound demonstrates potent and selective antagonism of HIF-2α, a key transcription factor implicated in various pathological conditions, including cancer and inflammation. This document collates available quantitative data, outlines relevant experimental methodologies for assessing inhibitor selectivity, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to HIF Biology and the Rationale for Selective Inhibition
Hypoxia-inducible factors (HIFs) are heterodimeric transcription factors that play a central role in the cellular response to low oxygen levels (hypoxia). The HIF transcription factor consists of an oxygen-labile α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β, also known as ARNT). Under normoxic conditions, the α-subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation. In hypoxic environments, this degradation is inhibited, allowing the α-subunit to accumulate, translocate to the nucleus, and dimerize with HIF-1β. The active HIF complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, metabolism, and cell survival.
While HIF-1α and HIF-2α share some target genes, they also exhibit distinct and sometimes opposing functions in physiology and disease. HIF-1α is broadly expressed and drives the acute response to hypoxia, whereas HIF-2α expression is more restricted and is associated with the regulation of chronic hypoxic responses, tumorigenesis, and inflammation. The differential roles of these isoforms underscore the therapeutic potential of selectively targeting one over the other. This compound has emerged as a valuable chemical probe for dissecting the specific functions of HIF-2α.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of HIF-2α.[1][2] Its mechanism of action involves binding to the PAS-B domain of the HIF-2α protein. This binding event allosterically disrupts the heterodimerization of HIF-2α with its partner protein ARNT (HIF-1β).[1] The formation of the HIF-2α/ARNT heterodimer is a prerequisite for its binding to DNA and subsequent transcriptional activation of target genes. By preventing this dimerization, this compound effectively decreases the DNA-binding activity of HIF-2α and reduces the expression of its target genes.[1][2]
Quantitative Analysis of Selectivity
The selectivity of this compound for HIF-2α over HIF-1α has been quantified through biochemical assays that measure the binding affinity of the compound to each isoform. The dissociation constant (Kd) is a key metric in this assessment, with a lower Kd value indicating a higher binding affinity.
| Parameter | HIF-2α | HIF-1α | Selectivity (Fold) | Reference |
| Dissociation Constant (Kd) | 81 nM | ≥ 5000 nM | >60-fold | [1][2][3] |
Signaling and Mechanistic Diagrams
To visually represent the biological context and mechanism of this compound, the following diagrams have been generated.
Caption: HIF-2α signaling pathway under normoxia and hypoxia, and the inhibitory action of this compound.
Experimental Protocols
The determination of the selectivity of a compound like this compound involves a series of biochemical and cell-based assays. While the specific protocols used for this compound are not publicly detailed, the following represents a standard workflow for characterizing HIF inhibitors.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Dimerization Inhibition
This assay is designed to quantify the ability of an inhibitor to disrupt the interaction between HIF-2α and ARNT.
Principle: This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When the two molecules interact, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Protein Preparation: Express and purify recombinant human HIF-2α (PAS-B domain) and ARNT (PAS-B domain) proteins. Label HIF-2α with a donor fluorophore (e.g., terbium cryptate) and ARNT with an acceptor fluorophore (e.g., d2) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
Assay Reaction: In a 384-well microplate, add the labeled HIF-2α and ARNT proteins to the wells containing the different concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the fluorescence emission at the donor and acceptor wavelengths using a plate reader capable of TR-FRET detection.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. A parallel assay would be run for the HIF-1α/ARNT interaction to determine the IC50 for the off-target interaction.
Caption: A generalized workflow for a TR-FRET based dimerization inhibition assay.
Cell-Based Assay: Hypoxia Response Element (HRE) Reporter Assay
This assay measures the transcriptional activity of the HIF complex in a cellular context.
Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing multiple copies of the HRE. Activation of the HIF pathway leads to the expression of the reporter gene, which can be quantified by measuring its activity (e.g., luminescence).
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or a relevant cancer cell line) and transfect the cells with a reporter plasmid containing the HRE-luciferase construct.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of this compound.
-
Hypoxic Induction: Place the treated cells in a hypoxic chamber (e.g., 1% O2) for a specified duration (e.g., 16-24 hours) to induce HIF activity. A set of cells should be kept under normoxic conditions as a control.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value for the inhibition of HIF-dependent transcription.
Conclusion
This compound is a highly selective and potent inhibitor of HIF-2α, with a selectivity of over 60-fold compared to HIF-1α. Its mechanism of action, which involves the disruption of the HIF-2α/ARNT heterodimerization, has been well-characterized.[1] The quantitative data and experimental methodologies outlined in this guide provide a comprehensive overview for researchers and drug development professionals working on the selective targeting of HIF isoforms. The use of this compound as a research tool will continue to be invaluable in elucidating the specific roles of HIF-2α in health and disease, and may guide the development of future therapeutics targeting this pathway.
References
The Role of TC-S 7009 in the Hypoxia Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia, a condition of low oxygen availability, is a critical feature of the tumor microenvironment and is implicated in the progression of various cancers and other diseases. The cellular response to hypoxia is primarily mediated by Hypoxia-Inducible Factors (HIFs), a family of heterodimeric transcription factors. Among these, HIF-2α has emerged as a key regulator of tumor growth, angiogenesis, and metastasis, making it a compelling target for therapeutic intervention. TC-S 7009 is a potent and highly selective small-molecule inhibitor of HIF-2α, offering a valuable tool for both basic research and drug development. This technical guide provides an in-depth overview of the role of this compound in the hypoxia signaling pathway, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.
The Hypoxia Signaling Pathway and the Central Role of HIF-2α
Under normal oxygen conditions (normoxia), the α-subunits of HIFs (HIF-1α and HIF-2α) are continuously synthesized and rapidly degraded. This process is initiated by the hydroxylation of specific proline residues by prolyl hydroxylase domain enzymes (PHDs), which utilize oxygen as a co-substrate. The hydroxylated HIF-α is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.
In hypoxic conditions, the activity of PHDs is inhibited due to the lack of oxygen. This leads to the stabilization of HIF-α subunits, which then translocate to the nucleus and form a heterodimer with the constitutively expressed HIF-1β (also known as ARNT). This HIF-α/HIF-1β complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in various cellular processes that promote adaptation and survival in low-oxygen environments, including angiogenesis, erythropoiesis, glucose metabolism, and cell proliferation.[1] While both HIF-1α and HIF-2α are key players, they regulate distinct, albeit overlapping, sets of target genes and can have different, sometimes opposing, roles in cancer progression.[1]
This compound: A Selective Inhibitor of HIF-2α
This compound is a small molecule that acts as a potent and selective allosteric inhibitor of HIF-2α.[2] Its mechanism of action involves binding to a ligandable pocket within the Per-ARNT-Sim (PAS)-B domain of the HIF-2α subunit.[2][3] This binding event prevents the conformational changes necessary for HIF-2α to form a functional heterodimer with its partner protein, ARNT.[2][3] By disrupting this crucial protein-protein interaction, this compound effectively blocks the binding of the HIF-2α/ARNT complex to DNA, thereby inhibiting the transcription of HIF-2α target genes.[3][4][5] A key feature of this compound is its high selectivity for HIF-2α over HIF-1α, which is attributed to structural differences in the PAS-B domains of the two isoforms.[2][3]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing researchers with essential information for experimental design.
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Value | Target | Reference |
| Dissociation Constant (Kd) | 81 nM | HIF-2α | [4][5][6] |
| Selectivity vs. HIF-1α (Kd) | > 5 µM (>60-fold) | HIF-1α | [5] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line Type | Concentration | Assay Duration | Observed Effect | Reference |
| Trophoblast-derived cell lines | 30 µM | 24 hours | Significant decrease in hypoxia-induced FLT-1 expression | [7] |
| Human Pulmonary Fibroblasts (HPF) | 0-100 µM | 72 hours | Inhibition of cell proliferation in hypoxic conditions | [5] |
| Human Pulmonary Fibroblasts (HPF) | 50 µM | Not Specified | Almost complete inhibition of hypoxia-induced NFATc2 nuclear translocation | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes, the following diagrams have been generated using Graphviz.
Hypoxia Signaling Pathway and the Point of Intervention by this compound
Caption: Hypoxia signaling and this compound's inhibitory action.
General Experimental Workflow for Studying this compound Effects
Caption: Workflow for this compound in vitro experiments.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Culture and Hypoxia Induction
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not confluent at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) should always be included.
-
Treatment: Add the this compound or vehicle control to the cell cultures.
-
Hypoxia Induction: For hypoxic conditions, place the culture plates in a modular incubator chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂. Alternatively, a specialized hypoxia incubator can be used. Normoxic control plates should be kept in a standard cell culture incubator (e.g., 95% air, 5% CO₂).
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).
Western Blot Analysis for HIF-2α and Target Proteins
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-2α or a target protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to normalize protein levels.
Quantitative Real-Time PCR (qRT-PCR) for HIF-2α Target Gene Expression
-
RNA Extraction: After treatment, extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for the HIF-2α target genes of interest.
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., β-actin or GAPDH). Calculate the fold change in gene expression using the ΔΔCt method.
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of concentrations of this compound or vehicle control under normoxic and hypoxic conditions.
-
Assay: After the desired incubation period, perform a cell viability assay using reagents such as MTT, MTS, or a resazurin-based assay according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This compound is a powerful and selective tool for investigating the role of HIF-2α in the hypoxia signaling pathway. Its specific mechanism of action and well-characterized in vitro activity make it an invaluable reagent for researchers in oncology, metabolism, and other fields where hypoxia plays a critical role. The data and protocols presented in this guide provide a solid foundation for designing and executing experiments to further elucidate the therapeutic potential of targeting HIF-2α.
References
- 1. HIF-2α Interaction with Ataxin-10 Enhances HIF-2α Binding to Its Target Gene Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of hypoxia inducible factor-2 with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Binding Affinity of TC-S 7009 to the HIF-2α PAS-B Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of TC-S 7009, a potent and selective inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor. This document details the quantitative binding data, experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Core Concepts: this compound and HIF-2α
Hypoxia-Inducible Factors (HIFs) are critical regulators of the cellular response to low oxygen levels (hypoxia). HIF-2α is a key isoform that, upon stabilization in hypoxic conditions, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in various processes such as angiogenesis, erythropoiesis, and cell proliferation and survival. In certain cancers, such as clear cell renal cell carcinoma (ccRCC), mutations in the von Hippel-Lindau (VHL) tumor suppressor gene lead to the constitutive stabilization of HIF-2α, driving tumor growth.
This compound is a small molecule inhibitor that selectively targets the HIF-2α subunit. It binds to a specific pocket within the Per-ARNT-Sim (PAS) B domain of HIF-2α. This binding event allosterically disrupts the heterodimerization of HIF-2α with its partner protein ARNT.[1] Consequently, the HIF-2α/ARNT complex cannot form, preventing its binding to DNA and the subsequent transcription of target genes.[2][3][4]
Quantitative Binding Affinity Data
The binding affinity of this compound to the HIF-2α PAS-B domain has been determined using various biophysical techniques. The key quantitative metric is the dissociation constant (Kd), which represents the concentration of the inhibitor required to occupy 50% of the binding sites on the protein at equilibrium. A lower Kd value indicates a higher binding affinity.
| Compound | Target | Parameter | Value (nM) | Selectivity |
| This compound | HIF-2α PAS-B | Kd | 81 | >60-fold vs. HIF-1α (Kd ≥ 5 µM)[1][2] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the HIF-2α signaling pathway and the inhibitory effect of this compound. Under hypoxic conditions, HIF-2α is stabilized and translocates to the nucleus. There, it forms a complex with ARNT, binds to HREs on DNA, and recruits co-activators to initiate gene transcription. This compound binds to the PAS-B domain of HIF-2α, preventing its dimerization with ARNT and thereby blocking the downstream signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding affinity of small molecule inhibitors like this compound to the HIF-2α PAS-B domain. These protocols are based on established methods in the field and can be adapted for specific laboratory conditions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.
Objective: To determine the thermodynamic parameters of this compound binding to the HIF-2α PAS-B domain.
Materials:
-
Purified recombinant human HIF-2α PAS-B domain (e.g., residues 240-350).
-
This compound.
-
ITC instrument (e.g., MicroCal VP-ITC or similar).
-
Dialysis buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM β-mercaptoethanol.
-
DMSO (for compound stock).
Protocol:
-
Protein Preparation:
-
Express and purify the HIF-2α PAS-B domain using standard chromatography techniques.
-
Thoroughly dialyze the purified protein against the ITC buffer to ensure buffer matching.
-
Determine the final protein concentration accurately using a spectrophotometer (A280) or a protein concentration assay.
-
-
Ligand Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Dilute the this compound stock solution into the final dialysis buffer to the desired starting concentration. Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize heats of dilution (typically ≤ 5%).
-
-
ITC Experiment Setup:
-
Set the ITC instrument to the desired experimental temperature (e.g., 25°C).
-
Load the HIF-2α PAS-B domain solution (e.g., 10-20 µM) into the sample cell.
-
Load the this compound solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Set the injection parameters: a series of small injections (e.g., 10-15 µL) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Acquisition and Analysis:
-
Perform the titration experiment, monitoring the heat changes upon each injection.
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data (association and dissociation rate constants, kon and koff) in addition to the equilibrium dissociation constant (Kd).
Objective: To determine the kinetics and affinity of this compound binding to the HIF-2α PAS-B domain.
Materials:
-
Purified recombinant human HIF-2α PAS-B domain.
-
This compound.
-
SPR instrument (e.g., Biacore, Reichert).
-
Sensor chip (e.g., CM5, for amine coupling).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
DMSO.
Protocol:
-
Protein Immobilization:
-
Activate the carboxyl groups on the sensor chip surface with a mixture of EDC and NHS.
-
Inject the HIF-2α PAS-B domain over the activated surface to allow for covalent coupling via primary amine groups.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Analyte Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a dilution series of this compound in the running buffer. The final DMSO concentration should be kept constant across all dilutions and matched in the running buffer to minimize bulk refractive index effects.
-
-
Binding Analysis:
-
Inject the different concentrations of this compound over the immobilized HIF-2α PAS-B domain and the reference flow cell.
-
Monitor the binding response (in Resonance Units, RU) over time.
-
After each injection, allow for a dissociation phase where only running buffer flows over the chip.
-
Regenerate the sensor surface between different analyte concentrations if necessary, using a mild regeneration solution that removes the bound analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk effects and non-specific binding.
-
Fit the resulting sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Fluorescence Polarization (FP) Competition Assay
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. In a competition assay, the displacement of a fluorescently labeled ligand from a protein by an unlabeled inhibitor is measured.
Objective: To determine the inhibitory constant (Ki) of this compound for the HIF-2α PAS-B domain.
Materials:
-
Purified recombinant human HIF-2α PAS-B domain.
-
A fluorescently labeled probe known to bind to the HIF-2α PAS-B domain (e.g., a fluorescently tagged small molecule or peptide).
-
This compound.
-
FP-compatible microplates (e.g., black, 384-well).
-
Plate reader with FP capabilities.
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
DMSO.
Protocol:
-
Assay Development:
-
Determine the optimal concentrations of the HIF-2α PAS-B domain and the fluorescent probe that give a stable and significant FP signal window.
-
-
Competition Assay:
-
Prepare a serial dilution of this compound in DMSO and then dilute into the assay buffer.
-
In the microplate wells, add the HIF-2α PAS-B domain and the fluorescent probe at their predetermined optimal concentrations.
-
Add the different concentrations of this compound to the wells. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Plot the measured FP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent probe).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for the characterization of a novel HIF-2α inhibitor like this compound.
References
Downstream Targets of TC-S 7009: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-S 7009 is a potent and highly selective small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α), a key transcription factor implicated in the progression of various cancers, particularly clear cell renal cell carcinoma (ccRCC). By binding to the PAS-B domain of HIF-2α, this compound effectively disrupts its heterodimerization with the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This inhibition prevents the HIF-2α/ARNT complex from binding to hypoxia response elements (HREs) in the promoter regions of its target genes, thereby downregulating their expression. This guide provides a comprehensive overview of the known and anticipated downstream targets affected by this compound treatment, supported by quantitative data from studies on HIF-2α inhibition, detailed experimental protocols, and visualizations of the core signaling pathways.
Core Mechanism of Action
Under hypoxic conditions, HIF-2α protein stabilizes and translocates to the nucleus, where it forms a heterodimer with ARNT. This complex then acts as a transcription factor, driving the expression of a multitude of genes involved in critical cellular processes that promote tumor growth and survival. These processes include angiogenesis, cell proliferation, metabolism, and metastasis. This compound's primary mechanism is the direct inhibition of the HIF-2α/ARNT dimerization, leading to a broad-spectrum downregulation of HIF-2α-dependent gene expression.[1]
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of this compound within the HIF-2α signaling pathway.
References
TC-S 7009 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TC-S 7009, a potent and selective inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α). This document outlines its chemical properties, mechanism of action, and provides a conceptual framework for its experimental application.
Chemical and Physical Properties
This compound is a small molecule inhibitor with well-defined chemical and physical characteristics crucial for its application in research and development.
| Property | Value | Reference |
| CAS Number | 1422955-31-4 | [1][2][3][4][5] |
| Molecular Weight | 308.65 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₆ClFN₄O₃ | [2][3][5] |
Mechanism of Action: Selective HIF-2α Inhibition
This compound functions as a high-affinity and selective inhibitor of HIF-2α.[2][3][5] Its primary mechanism involves the disruption of the HIF-2α signaling pathway, which plays a critical role in cellular adaptation to hypoxic conditions and is implicated in various pathologies, including cancer.
The compound directly binds to the PAS-B domain of the HIF-2α subunit.[2][3] This binding event sterically hinders the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[2][3] The formation of the HIF-2α/ARNT complex is a prerequisite for its transcriptional activity. By preventing this dimerization, this compound effectively blocks the binding of the HIF-2α complex to Hypoxia Response Elements (HREs) in the promoter regions of its target genes.[1][5] Consequently, the expression of HIF-2α target genes, which are involved in processes such as angiogenesis, erythropoiesis, and cell proliferation, is significantly attenuated.[1][2][3][5]
Notably, this compound exhibits significant selectivity for HIF-2α over HIF-1α, another key isoform in the HIF family.[1][2][3]
Caption: Mechanism of this compound in the HIF-2α signaling pathway.
Experimental Protocols
While specific, detailed experimental protocols are proprietary to the developing laboratories, a general workflow for evaluating the efficacy of this compound can be conceptualized. This workflow would typically involve cell-based assays and potentially in vivo studies.
Conceptual Experimental Workflow:
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on HIF-2α signaling) under both normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included.
-
Analysis of HIF-2α Target Gene Expression: Following treatment, extract RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of known HIF-2α target genes (e.g., VEGF, EPO).
-
Protein Level Analysis: Perform Western blotting to assess the protein levels of HIF-2α and its target genes.
-
Functional Assays: Conduct functional assays to determine the effect of this compound on cellular processes regulated by HIF-2α, such as cell proliferation, migration, or tube formation assays for angiogenesis.
Caption: Conceptual experimental workflow for evaluating this compound efficacy.
References
TC-S 7009: An In-depth Technical Guide for Studying Cancer Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cancer biology, metabolic reprogramming has emerged as a critical hallmark, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival in often harsh microenvironments. A key regulator of this metabolic adaptation, particularly under hypoxic conditions, is the hypoxia-inducible factor (HIF) family of transcription factors. TC-S 7009 is a potent and selective small-molecule inhibitor of HIF-2α, a crucial member of this family. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in the study of cancer metabolism, complete with detailed experimental protocols and quantitative data to aid researchers in their investigations.
This compound offers a valuable tool to dissect the specific roles of HIF-2α in regulating metabolic pathways in cancer. It is a high-affinity and selective inhibitor of HIF-2α, with a dissociation constant (Kd) of 81 nM. Its selectivity for HIF-2α over the homologous HIF-1α is greater than 60-fold, allowing for precise interrogation of HIF-2α-dependent processes. By binding to the PAS-B domain of the HIF-2α subunit, this compound effectively disrupts its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This disruption prevents the HIF-2α/ARNT complex from binding to hypoxia-response elements (HREs) in the DNA, thereby attenuating the transcription of HIF-2α target genes.
The Role of HIF-2α in Cancer Metabolism
Hypoxia is a common feature of the tumor microenvironment and a potent driver of cancer progression. HIFs are master regulators of the cellular response to low oxygen levels. While both HIF-1α and HIF-2α are key players, they have distinct and sometimes opposing roles in cancer metabolism.
HIF-2α is often associated with chronic hypoxia and has been implicated in promoting the proliferation and survival of various cancer types. Its influence on cancer metabolism is complex and can be cell-type specific. In some contexts, HIF-2α has been shown to enhance the expression of genes involved in:
-
Glucose Metabolism: While HIF-1α is considered the primary driver of the glycolytic switch, HIF-2α can also influence the expression of glucose transporters like GLUT1, contributing to increased glucose uptake.
-
c-Myc-driven Metabolism: HIF-2α has a complex and often synergistic relationship with the oncoprotein c-Myc, a master regulator of cell growth and metabolism. HIF-2α can enhance c-Myc transcriptional activity, promoting the expression of genes involved in nucleotide and amino acid synthesis, as well as glycolysis and glutaminolysis.[1] This interplay between HIF-2α and c-Myc is crucial for sustaining rapid cell proliferation under hypoxic conditions.
-
Lipid Metabolism: HIF-2α has been shown to regulate genes involved in lipid droplet formation and fatty acid metabolism, contributing to the altered lipid profiles observed in some cancer cells.
By selectively inhibiting HIF-2α, this compound provides a means to investigate the specific contributions of this transcription factor to the metabolic reprogramming of cancer cells and to evaluate its potential as a therapeutic target.
Quantitative Data
While specific quantitative metabolic data for this compound is not extensively available in the public domain, the following table summarizes its known biochemical properties. For illustrative purposes, representative IC50 values for other selective HIF-2α inhibitors are provided to give an indication of the potency of this class of compounds in different cancer cell lines.
| Compound | Parameter | Value | Cell Line/System | Reference |
| This compound | Kd for HIF-2α | 81 nM | Biochemical Assay | |
| This compound | Selectivity (HIF-1α/HIF-2α) | >60-fold | Biochemical Assay |
Representative IC50 Values for Selective HIF-2α Inhibitors
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HTB-26 (Breast Cancer) | 10 - 50 | [2] |
| Compound 1 | PC-3 (Prostate Cancer) | 10 - 50 | [2] |
| Compound 1 | HepG2 (Liver Cancer) | 10 - 50 | [2] |
| Compound 2 | HCT116 (Colon Cancer) | 0.34 | [2] |
Signaling Pathways and Experimental Workflows
HIF-2α Signaling Pathway and Inhibition by this compound
Caption: HIF-2α signaling under normoxia and hypoxia, and its inhibition by this compound.
Experimental Workflow for Studying Metabolic Effects of this compound
Caption: A typical experimental workflow for investigating the metabolic effects of this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate under normoxic or hypoxic conditions for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for HIF-2α and Metabolic Proteins
This protocol is for assessing the protein levels of HIF-2α and key metabolic enzymes.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HIF-2α, anti-c-Myc, anti-GLUT1, anti-LDHA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control (e.g., β-actin).
Real-Time Quantitative PCR (RT-qPCR) for Metabolic Gene Expression
This protocol is for quantifying the mRNA levels of HIF-2α target genes involved in metabolism.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., VEGFA, GLUT1, LDHA, c-MYC) and a housekeeping gene (e.g., ACTB, GAPDH)
-
RT-qPCR instrument
Procedure:
-
Extract total RNA from treated and untreated cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
Seahorse XF Metabolic Flux Analysis
This protocol is for measuring real-time cellular oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF assay medium
-
This compound
-
Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-DG)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The next day, treat the cells with this compound or vehicle control for the desired time under normoxic or hypoxic conditions.
-
One hour before the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C.
-
Load the sensor cartridge with the compounds from the Mito Stress Test or Glycolysis Stress Test Kit.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Run the assay, which involves sequential injections of the metabolic modulators and real-time measurement of OCR and ECAR.
-
Analyze the data to determine key metabolic parameters such as basal respiration, ATP production-linked respiration, maximal respiration, spare respiratory capacity, glycolysis, and glycolytic capacity.
Conclusion
This compound is a powerful and selective tool for investigating the role of HIF-2α in cancer metabolism. By specifically inhibiting HIF-2α, researchers can elucidate its contribution to metabolic reprogramming and its interplay with other key oncogenic pathways, such as c-Myc. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of cancer metabolism and in the development of novel therapeutic strategies. As with any experimental work, optimization of protocols for specific cell lines and experimental conditions is recommended.
References
TC-S 7009: A Technical Overview of a Selective HIF-2α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for TC-S 7009, a potent and selective inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α). The information is compiled from publicly available scientific literature and technical datasheets. While in-depth in vivo efficacy, pharmacokinetic, and toxicology data are not extensively available in the public domain, this guide summarizes the current understanding of this compound's mechanism of action and its effects in in vitro systems.
Core Compound Properties and Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the HIF-2α transcription factor.[1][2] It exhibits high affinity for HIF-2α, with a dissociation constant (Kd) of 81 nM.[1] The compound's selectivity for HIF-2α over HIF-1α is a key characteristic, with a reported selectivity of over 60-fold. This selectivity is crucial for dissecting the specific roles of HIF-2α in physiological and pathological processes.
The primary mechanism of action of this compound involves the disruption of the heterodimerization between HIF-2α and its binding partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1] By binding to the PAS-B domain of HIF-2α, this compound prevents the formation of the functional HIF-2 transcription factor complex. This, in turn, reduces the DNA-binding activity of HIF-2α and subsequently decreases the expression of its target genes.[1]
Table 1: Physicochemical and Binding Properties of this compound
| Property | Value | Source |
| Molecular Weight | 308.65 g/mol | [1] |
| Binding Affinity (Kd for HIF-2α) | 81 nM | [1] |
| Selectivity | >60-fold for HIF-2α over HIF-1α |
Preclinical Data (in vitro)
Preclinical investigations of this compound have primarily focused on its activity in cell-based assays. These studies have demonstrated its ability to modulate the expression of HIF-2α target genes and affect cellular processes under hypoxic conditions.
One study investigated the effects of this compound on trophoblast-derived choriocarcinoma cell lines (JAR, JEG-3, and BeWo). In these cells, treatment with 30 µM this compound significantly decreased the hypoxia-induced up-regulation of Fms-like tyrosine kinase-1 (FLT-1) gene expression.[2] Importantly, at this concentration, this compound showed no toxic effects on the cell lines.[2]
Table 2: Summary of in vitro Studies with this compound
| Cell Line(s) | Concentration | Observed Effect | Source |
| JAR, JEG-3, BeWo | 30 µM | Significantly decreased hypoxia-induced up-regulation of FLT-1 mRNA expression. No observed cytotoxicity. | [2] |
Experimental Protocols
Preparation of Stock Solutions for in vitro and in vivo Use
For in vitro studies:
-
This compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For example, a 10 mM stock solution can be prepared.
For in vivo studies:
Two formulation methods have been described:
-
Corn Oil Suspension: A specified amount of this compound is dissolved in DMSO to create a clear stock solution (e.g., 7 mg/mL). This stock solution is then added to corn oil and mixed evenly. The final mixed solution should be used immediately.[1]
-
Aqueous Formulation: A specified amount of this compound is dissolved in DMSO to create a clear stock solution (e.g., 10 mg/mL). This is then mixed with PEG300, followed by the addition of Tween-80. Finally, ddH₂O is added to the mixture to reach the desired final volume. This solution should also be used immediately.[1]
Cell-Based Assay for FLT-1 Expression
-
Cell Culture: Trophoblast-derived choriocarcinoma cell lines (JAR, JEG-3, BeWo) are cultured under standard conditions.
-
Treatment: Cells are treated with 30 µM this compound or vehicle control (e.g., 0.1% DMSO) and incubated under normoxic or hypoxic conditions for 24 hours.
-
Analysis:
-
Cell Viability: Assessed using a standard method (e.g., MTT assay) to determine any cytotoxic effects of the compound.
-
Gene Expression: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of FLT-1. Gene expression is typically normalized to a housekeeping gene (e.g., β-actin).[2]
-
Protein Levels: Western blot analysis can be used to assess the protein levels of HIF-1α and HIF-2α to confirm that the inhibitor does not alter their expression levels, but rather their activity.[2]
-
Signaling Pathways and Experimental Workflows
HIF-2α Signaling Pathway and Inhibition by this compound
Under hypoxic conditions, HIF-2α protein stabilizes and translocates to the nucleus. There, it forms a heterodimer with ARNT. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription. This compound intervenes by binding to the PAS-B domain of HIF-2α, which prevents its heterodimerization with ARNT, thereby inhibiting the entire downstream signaling cascade.
Caption: Mechanism of this compound in the HIF-2α signaling pathway.
General Experimental Workflow for in vitro Evaluation of this compound
The following diagram outlines a typical workflow for assessing the in vitro activity of this compound in a cancer cell line model.
Caption: A general workflow for the in vitro evaluation of this compound.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective inhibitor of HIF-2α with demonstrated in vitro activity. Its ability to disrupt the HIF-2α/ARNT heterodimerization and subsequent target gene expression makes it a valuable tool for studying the specific roles of HIF-2α in various biological processes, including cancer.
The lack of publicly available, detailed in vivo preclinical data on efficacy, pharmacokinetics, and toxicology limits a complete assessment of its therapeutic potential. Further preclinical studies in relevant animal models would be necessary to establish a comprehensive profile of this compound and to determine its suitability for clinical development. Such studies would be critical in defining a therapeutic window, understanding its metabolic fate, and identifying potential on-target and off-target toxicities. Researchers are encouraged to consult primary literature and manufacturer's data for the most current information on this compound.
References
Methodological & Application
Application Notes and Protocols for TC-S 7009 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-S 7009 is a potent and highly selective small-molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor.[1][2] HIF-2α is a key regulator of cellular responses to hypoxia and its aberrant activation is implicated in the progression of various cancers and other diseases. This compound exerts its inhibitory effect by binding to the PAS-B domain of the HIF-2α subunit, which disrupts its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This disruption prevents the HIF-2α/ARNT complex from binding to hypoxia-response elements (HREs) in the promoter regions of its target genes, thereby downregulating their transcription.[1][2] These target genes are involved in critical cellular processes such as angiogenesis, cell proliferation, and metabolism, and include vascular endothelial growth factor (VEGF), erythropoietin (EPO), and Cyclin D1. This document provides detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on the HIF-2α signaling pathway.
Data Presentation
Table 1: In Vitro Activity of this compound and Representative IC50 Values
| Compound | Target | Assay Type | Cell Line(s) | IC50 / Kd / Effective Concentration | Reference(s) |
| This compound | HIF-2α | Binding Affinity (Kd) | - | 81 nM | [1] |
| This compound | HIF-1α | Binding Affinity (Kd) | - | > 5 µM | [1] |
| This compound | Cell Proliferation | Cell Viability Assay | Human Pulmonary Fibroblasts (HPF) | 0-100 µM (tested range) | [1] |
| This compound | Gene Expression | Quantitative PCR | Trophoblast-derived choriocarcinoma cell lines | 30 µM (effective concentration) | [3] |
| Representative Compound 1 | Target X | Cell Viability Assay | HTB-26 (Breast Cancer), PC-3 (Prostate Cancer), HepG2 (Liver Cancer) | 10 - 50 µM | [4] |
| Representative Compound 2 | Target Y | Cell Viability Assay | HCT116 (Colon Cancer) | 0.34 - 22.4 µM | [4] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the HIF-2α signaling pathway. Under hypoxic conditions, the HIF-2α subunit is stabilized and translocates to the nucleus where it forms a heterodimer with ARNT. This complex then binds to HREs on target genes, initiating their transcription. This compound prevents the formation of the functional HIF-2α/ARNT heterodimer.
Caption: Mechanism of this compound in the HIF-2α signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Experimental Workflow
Caption: General workflow for studying the effects of this compound.
Cell Viability Assay
This protocol is to determine the effect of this compound on cell proliferation and to establish its IC50 value. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[5]
-
Incubation: Incubate the plate for 48-72 hours under either normoxic or hypoxic conditions.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Quantitative Real-Time PCR (qPCR)
This protocol is to quantify the effect of this compound on the mRNA expression of HIF-2α target genes.
Materials:
-
Cells treated with this compound and controls
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes (e.g., VEGFA, EPO, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Culture cells and treat with an effective concentration of this compound (e.g., 30 µM) or vehicle control under hypoxic conditions for 24 hours.[3] Include a normoxic control.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with SYBR Green master mix, cDNA, and forward and reverse primers for each target and housekeeping gene.
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the control group.
Table 2: Example qPCR Primers
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| Human VEGFA | TTGCCTTGCTGCTCTACCTCCA | GATGGCAGTAGCTGCGCTGATA | [6] |
| Human EPAS1 (HIF-2α) | (Available from commercial vendors) | (Available from commercial vendors) | [7] |
| Human CCND1 | (Design using primer design tools) | (Design using primer design tools) | |
| Human GAPDH | (Commonly used and validated sequences) | (Commonly used and validated sequences) |
Western Blotting
This protocol is to detect the protein levels of HIF-2α and its downstream targets.
Materials:
-
Cells treated with this compound and controls
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as described for qPCR. Wash cells with ice-cold PBS and lyse with RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[8]
-
SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9]
-
Detection: Detect the chemiluminescent signal using an ECL reagent and an imaging system.[8] Note that the expected molecular weight of HIF-2α is approximately 118 kDa.[9] It is crucial to include both normoxic and hypoxic controls, as HIF-2α is degraded under normoxic conditions.[9]
Table 3: Recommended Primary Antibodies for Western Blotting
| Target Protein | Recommended Dilution | Supplier (Example Cat. No.) |
| HIF-2α | 1-2 µg/mL | Novus Biologicals (NB100-122)[9], Thermo Fisher Scientific (PA1-16510)[10] |
| VEGFA | Assay-dependent | Commercially available |
| Cyclin D1 | Assay-dependent | Commercially available |
| β-Actin (Loading Control) | Assay-dependent | Commercially available |
Flow Cytometry for Apoptosis and Cell Cycle Analysis
This protocol is to assess the effect of this compound on apoptosis and cell cycle distribution.
Materials:
-
Cells treated with this compound and controls
-
Annexin V-FITC and Propidium Iodide (PI) kit for apoptosis
-
PI staining solution with RNase A for cell cycle analysis
-
Flow cytometer
Procedure for Apoptosis Analysis:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Procedure for Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Treat cells and harvest as above.
-
Fixation: Fix cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[11]
Conclusion
These application notes provide a comprehensive guide for utilizing the HIF-2α inhibitor this compound in cell culture experiments. The provided protocols for cell viability, qPCR, western blotting, and flow cytometry, along with the signaling pathway and workflow diagrams, offer a robust framework for investigating the biological effects of this compound. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental conditions for optimal results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. origene.com [origene.com]
- 7. origene.com [origene.com]
- 8. benchchem.com [benchchem.com]
- 9. novusbio.com [novusbio.com]
- 10. HIF-2 alpha Polyclonal Antibody (PA1-16510) [thermofisher.com]
- 11. escca.eu [escca.eu]
Application Notes and Protocols: Preparation of TC-S 7009 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-S 7009 is a potent and selective inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α), a key transcription factor involved in cellular responses to low oxygen levels.[1][2][3] By binding to the HIF-2α PAS-B domain, this compound disrupts the heterodimerization of HIF-2α with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), leading to a reduction in the expression of HIF-2α target genes.[2] Its high selectivity for HIF-2α over HIF-1α makes it a valuable tool for investigating the specific roles of HIF-2α in various physiological and pathological processes, including cancer.[2][4]
These application notes provide a detailed protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (DMSO), ensuring optimal solubility and stability for use in a variety of experimental settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 308.65 g/mol | [1][2] |
| CAS Number | 1422955-31-4 | [1][2] |
| Solubility in DMSO | 30.86 mg/mL to 62 mg/mL (up to 100 mM or 200.87 mM) | [1][2] |
| Appearance | Powder | [1] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (Stock Solution) | 1 year at -80°C in solvent; 1 month at -20°C in solvent | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is suitable for most in vitro applications, allowing for further dilution to the desired final working concentration.
Materials:
-
This compound powder
-
Anhydrous or sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered in foil to protect from light)
-
Vortex mixer
-
Calibrated pipettes and sterile tips
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to reach room temperature before opening to prevent condensation of moisture, which can affect solubility.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.0865 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 308.65 g/mol = 3.0865 mg
-
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
Diagrams
References
optimal working concentration of TC-S 7009 in vitro
Application Notes and Protocols: TC-S 7009
Audience: Researchers, scientists, and drug development professionals.
Topic: Determination of the Optimal In Vitro Working Concentration of this compound.
Introduction
This compound is a potent and highly selective small-molecule inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor.[1] It functions by binding to the PAS-B domain of the HIF-2α subunit, which effectively disrupts its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[2] This disruption prevents the HIF-2α/ARNT complex from binding to Hypoxia Response Elements (HREs) in the promoter regions of target genes, thereby inhibiting the transcription of genes involved in angiogenesis, erythropoiesis, and tumor progression.[1][3] Its high selectivity for HIF-2α over HIF-1α makes it a valuable tool for dissecting the specific roles of HIF-2α in various physiological and pathological processes.
Quantitative Data Summary
The efficacy of this compound has been characterized by its binding affinity and its functional effects in cell-based assays. The following table summarizes key quantitative data for researchers planning in vitro experiments.
| Parameter | Value | Description | Source |
| Binding Affinity (Kd) | 81 nM | Measures the binding affinity of this compound to the HIF-2α protein. A lower Kd indicates a stronger binding interaction. | [1] |
| Selectivity | >60-fold | Exhibits greater selectivity for inhibiting HIF-2α compared to HIF-1α. | |
| Effective Concentration | 30 µM | Concentration shown to significantly inhibit hypoxia-induced Flt-1 gene expression in trophoblast-derived cell lines after 24 hours without notable cytotoxicity. | [3] |
| Solubility in DMSO | up to 200.87 mM | Maximum concentration for preparing a stock solution. Fresh, high-quality DMSO is recommended. | [1] |
Mechanism of Action: HIF-2α Signaling Pathway
Under hypoxic conditions, the HIF-2α subunit is stabilized and translocates to the nucleus. There, it forms a heterodimer with ARNT. This complex then binds to HREs on the DNA, initiating the transcription of various target genes. This compound exerts its inhibitory effect by preventing the formation of the functional HIF-2α/ARNT heterodimer.
Experimental Protocols
Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50) of this compound
This protocol provides a general framework for determining the IC50 of this compound in a specific cell line. The optimal concentration can vary between cell types.
A. Materials
-
Cell line of interest
-
Complete cell culture medium
-
This compound powder
-
Anhydrous DMSO
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Phosphate-Buffered Saline (PBS)
B. Stock Solution Preparation
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term use or -20°C for up to one month.[1]
C. Experimental Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0.1 nM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤0.1%).[3]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate under desired experimental conditions (e.g., normoxia or hypoxia) for a specific duration (e.g., 24, 48, or 72 hours).[3]
-
Cell Viability Assay: After incubation, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (four-parameter logistic curve) to fit the data and calculate the IC50 value.[4] The IC50 is the concentration of this compound that reduces the biological response by 50%.[5]
-
Protocol 2: Functional Assay for HIF-2α Target Gene Inhibition
This protocol assesses the functional effect of this compound on the expression of a known HIF-2α target gene (e.g., FLT-1).
A. Materials
-
Cell line known to express HIF-2α target genes under hypoxia
-
This compound
-
Hypoxia chamber or incubator
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for a target gene (e.g., FLT-1) and a housekeeping gene (e.g., β-actin).
B. Experimental Procedure
-
Cell Culture and Treatment: Seed cells in appropriate culture plates (e.g., 6-well plates). Allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 30 µM, based on published data, or a concentration determined from Protocol 1) or vehicle control (0.1% DMSO) for 1-2 hours.[3]
-
Hypoxic Induction: Transfer the plates to a hypoxia chamber (e.g., 1% O2) and incubate for the desired time (e.g., 24 hours).[3] Maintain a parallel set of plates under normoxic conditions as a control.
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them to extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR to quantify the relative mRNA expression levels of the target gene and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated hypoxic cells to the vehicle-treated hypoxic cells.
Workflow for Determining Optimal Concentration
The following diagram outlines the logical workflow for identifying and validating the optimal working concentration of this compound for a new in vitro model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Therapeutic Effects of Inhibition of Sphingosine-1-Phosphate Signaling in HIF-2α Inhibitor-Resistant Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IC50 Calculator | AAT Bioquest [aatbio.com]
- 5. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols for TC-S 7009 Treatment in Hypoxic vs. Normoxic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-S 7009 is a potent and selective small-molecule inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α), a key transcription factor involved in cellular adaptation to low oxygen environments (hypoxia).[1][2][3] Under normoxic (normal oxygen) conditions, HIF-2α is targeted for proteasomal degradation. However, in the hypoxic microenvironment characteristic of many solid tumors, HIF-2α is stabilized, leading to the transcription of genes that promote tumor growth, angiogenesis, and metastasis.[4][5] this compound exerts its inhibitory effect by binding to the PAS-B domain of the HIF-2α subunit, which disrupts its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][6] This prevents the HIF-2 complex from binding to hypoxia-response elements (HREs) on target gene promoters, thereby inhibiting their transcription.[2][3]
These application notes provide a comprehensive overview of the differential effects of this compound under hypoxic and normoxic conditions, including detailed experimental protocols and data presentation to guide researchers in their studies.
Data Presentation
The following tables summarize the quantitative effects of this compound on cell viability and target gene expression under both normoxic and hypoxic conditions.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Condition | Treatment Duration | This compound Concentration (µM) | Cell Viability (%) |
| Trophoblast-derived cell line 1 | Normoxia | 24 hours | 30 | ~100[7] |
| Hypoxia | 24 hours | 30 | ~100[7] | |
| Trophoblast-derived cell line 2 | Normoxia | 24 hours | 30 | ~100[7] |
| Hypoxia | 24 hours | 30 | ~100[7] | |
| Trophoblast-derived cell line 3 | Normoxia | 24 hours | 30 | ~100[7] |
| Hypoxia | 24 hours | 30 | ~100[7] | |
| Human Pulmonary Fibroblast (HPF) | Hypoxia | 72 hours | 0-100 | Dose-dependent decrease (greater than normoxia)[2][8] |
| Normoxia | 72 hours | 0-100 | Dose-dependent decrease[2][8] |
Table 2: Effect of this compound on HIF-2α Target Gene Expression under Hypoxia
| Cell Line | Target Gene | Treatment Duration | This compound Concentration (µM) | Fold Change in mRNA Expression (vs. untreated hypoxic control) |
| Trophoblast-derived cell lines | Flt-1 | 24 hours | 30 | Significant decrease[3][7] |
Signaling Pathways and Experimental Workflows
HIF-2α Signaling Pathway under Normoxic and Hypoxic Conditions
Under normoxic conditions, HIF-2α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxia, the lack of oxygen inhibits PHD activity, allowing HIF-2α to stabilize, translocate to the nucleus, and dimerize with ARNT. This complex then activates the transcription of target genes.
Mechanism of Action of this compound
This compound specifically targets the stabilized HIF-2α in hypoxic conditions, preventing its dimerization with ARNT and subsequent gene transcription.
Experimental Workflow for Comparative Analysis
This workflow outlines the key steps to compare the effects of this compound under normoxic and hypoxic conditions.
Experimental Protocols
1. Cell Culture and Hypoxia Induction
-
Cell Lines: Select appropriate cancer cell lines known to express HIF-2α (e.g., 786-O, A498, HepG2).
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Hypoxia Induction:
-
Hypoxia Chamber: Place cell culture plates in a modular incubator chamber. Flush the chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for 5-10 minutes. Seal the chamber and incubate at 37°C for the desired duration (e.g., 24-72 hours).
-
Chemical Induction (Hypoxia Mimetic): Alternatively, treat cells with a chemical agent like cobalt chloride (CoCl₂) at a final concentration of 100-150 µM for 24 hours to stabilize HIF-α under normoxic incubator conditions. Note that chemical inducers may have off-target effects.
-
2. This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
Working Dilutions: Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Treatment: Add the this compound working solutions to the cells under both normoxic and hypoxic conditions. Include a vehicle control (medium with the same concentration of DMSO).
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Plate Cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Induce Hypoxia and Treat: Expose the plates to normoxic or hypoxic conditions and treat with a dose range of this compound for the desired duration (e.g., 72 hours).
-
Assay Procedure:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or acidic isopropanol) and read the absorbance at 570 nm.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, mix, and measure luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control under the respective oxygen condition.
4. Western Blot Analysis
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. For HIF-2α detection, nuclear extraction is recommended.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against HIF-2α (and downstream targets if desired) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH, or Lamin A/C for nuclear extracts) to ensure equal protein loading.
5. Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (e.g., VEGFA, CCND1, EPO) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. Normalize the expression of the target gene to the housekeeping gene and then to the untreated control under the respective oxygen condition.
Conclusion
This compound is a valuable tool for investigating the role of HIF-2α in cancer biology. Its enhanced efficacy under hypoxic conditions highlights its potential as a therapeutic agent for solid tumors. The protocols and data presented here provide a framework for researchers to design and execute experiments to further elucidate the mechanism of action and therapeutic potential of this compound and other HIF-2α inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Biology of Hypoxia-Inducible Factor-2α in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 7. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: TC-S 7009 Western Blot Protocol for HIF-2α
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-Inducible Factor 2α (HIF-2α) is a key transcription factor in the cellular response to low oxygen conditions (hypoxia). It plays a significant role in various physiological and pathological processes, including angiogenesis, erythropoiesis, and cancer progression. Under normoxic conditions, HIF-2α is rapidly degraded. However, under hypoxic conditions, it is stabilized and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.
TC-S 7009 is a potent and selective small-molecule inhibitor of HIF-2α.[1][2][3] It functions by binding to the PAS-B domain of the HIF-2α subunit, which disrupts the heterodimerization of HIF-2α with ARNT.[3][4] This allosteric inhibition prevents the HIF-2α/ARNT complex from binding to DNA, thereby reducing the expression of HIF-2α target genes.[1][2] Notably, this compound is highly selective for HIF-2α over HIF-1α.[1][2][3]
This application note provides a detailed protocol for performing a western blot to detect HIF-2α. It is important to note that treatment with this compound is not expected to alter the total protein levels of HIF-2α, as its mechanism of action is to inhibit its function rather than induce its degradation.[5] Therefore, this protocol is designed to assess the presence and levels of HIF-2α protein in cell lysates, which can be a critical control experiment when studying the effects of this compound on the downstream signaling of HIF-2α.
Signaling Pathway and Mechanism of Action
Under hypoxic conditions, HIF-2α is stabilized and translocates to the nucleus where it dimerizes with ARNT. This complex then acts as a transcription factor for various target genes. This compound disrupts this pathway by preventing the formation of the functional HIF-2α/ARNT heterodimer.
Caption: Mechanism of this compound action on the HIF-2α signaling pathway.
Experimental Data
The following table summarizes typical experimental parameters for using this compound and for the detection of HIF-2α by western blot.
| Parameter | Value | Reference |
| This compound | ||
| Kd for HIF-2α | 81 nM | [1][2][3] |
| Selectivity | >60-fold for HIF-2α over HIF-1α | [3] |
| Stock Solution Solvent | DMSO | [2][3] |
| Recommended Cell Treatment Concentration | 0-100 µM | [1] |
| Western Blot | ||
| Cell Lysate Protein Loading | 10-40 µg per lane | |
| SDS-PAGE Gel Percentage | 7.5% | |
| Primary Antibody (anti-HIF-2α) Dilution | 1-2 µg/ml | |
| Primary Antibody Incubation | Overnight at 4°C | [6] |
| Expected HIF-2α Molecular Weight | ~118 kDa or larger |
Detailed Experimental Protocol: Western Blot for HIF-2α
This protocol outlines the steps for cell culture, treatment with this compound, lysate preparation, and western blot analysis to detect HIF-2α. To induce HIF-2α expression, cells are typically cultured under hypoxic conditions or treated with hypoxia-mimetic agents like cobalt chloride (CoCl₂).[7]
Materials and Reagents
-
Cell culture medium and supplements
-
This compound (prepared in DMSO)
-
Hypoxia chamber or CoCl₂
-
Protease and phosphatase inhibitor cocktails
-
RIPA buffer or similar lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels (7.5%)
-
PVDF membrane (0.45 µm)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: anti-HIF-2α
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagent
Experimental Workflow
Caption: Step-by-step workflow for HIF-2α western blotting.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
To induce HIF-2α expression, either place the cells in a hypoxic chamber (e.g., 1-5% O₂) or treat them with a hypoxia-mimetic agent like CoCl₂ for a predetermined time (e.g., 4-24 hours).[7]
-
Concurrently, treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
-
Cell Lysate Preparation:
-
Place the cell culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add SDS-PAGE sample loading buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load 10-40 µg of total protein per lane onto a 7.5% SDS-PAGE gel. Include a protein ladder.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a 0.45 µm PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Destain the membrane with TBST.
-
Block the membrane in blocking buffer (5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[6]
-
-
Antibody Incubation:
-
Dilute the primary anti-HIF-2α antibody in blocking buffer (e.g., 1-2 µg/ml).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[6]
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Conclusion
This protocol provides a comprehensive guide for the western blot analysis of HIF-2α in the context of treatment with the inhibitor this compound. It is crucial to remember that this compound inhibits HIF-2α function by disrupting its dimerization with ARNT and not by promoting its degradation.[1][5] Therefore, western blotting serves as a valuable tool to confirm the presence of HIF-2α protein in the experimental system while investigating the functional consequences of its inhibition by this compound on downstream target gene expression or cellular phenotypes. For accurate results, it is essential to include appropriate positive and negative controls, such as lysates from cells cultured under both normoxic and hypoxic conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 4. bio-techne.com [bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 8. rndsystems.com [rndsystems.com]
Application Notes and Protocols for TC-S 7009 Administration in Mouse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-S 7009 is a potent and highly selective small-molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor.[1][2] HIF-2α is a key oncogenic driver in various human cancers, including clear cell renal cell carcinoma (ccRCC), where its overexpression is a common feature. This compound exerts its inhibitory effect by binding to the PAS-B domain of the HIF-2α protein, thereby disrupting its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[2] This disruption prevents the HIF-2α/ARNT complex from binding to DNA, leading to a reduction in the transcription of HIF-2α target genes involved in tumor growth, proliferation, and angiogenesis. With a dissociation constant (Kd) of 81 nM for HIF-2α, this compound demonstrates high affinity and boasts a selectivity of over 60-fold for HIF-2α compared to the related HIF-1α isoform.[2]
Note on Data Availability: As of the latest search, specific in vivo efficacy data and detailed administration protocols for this compound in mouse cancer models are not extensively available in the public domain. The following protocols and data are based on the compound's known chemical properties, its mechanism of action, and general practices for administering small molecule inhibitors in preclinical cancer research. Researchers should consider this a foundational guide and perform necessary dose-finding and toxicology studies for their specific cancer model.
Quantitative Data Summary
Due to the limited availability of public in vivo data for this compound, this table summarizes its key in vitro characteristics.
| Parameter | Value | Reference |
| Target | Hypoxia-Inducible Factor-2α (HIF-2α) | [1][2] |
| Binding Affinity (Kd) | 81 nM | [1][2] |
| Selectivity | >60-fold for HIF-2α over HIF-1α | [2] |
| Molecular Weight | 308.65 g/mol | [1] |
| In Vitro Solubility | Soluble in DMSO | [1] |
Experimental Protocols
In Vitro Protocol: Inhibition of HIF-2α Dependent Gene Expression
This protocol describes a general method to assess the in vitro activity of this compound on cancer cell lines.
1. Cell Culture and Hypoxia Induction:
- Culture a relevant cancer cell line (e.g., 786-O, a human renal cell adenocarcinoma line with a VHL mutation leading to constitutive HIF-2α expression) in appropriate media.
- Seed cells in multi-well plates at a suitable density.
- To induce hypoxia, place the cells in a hypoxic chamber with 1% O2, 5% CO2, and balanced nitrogen for 16-24 hours. Normoxic control plates should be kept in a standard incubator (21% O2, 5% CO2).
2. This compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Dilute the stock solution in culture media to achieve the desired final concentrations (e.g., a range from 10 nM to 10 µM).
- Add the this compound dilutions or vehicle control (DMSO) to the cells and incubate under normoxic or hypoxic conditions for the desired duration (e.g., 24-72 hours).
3. Analysis of HIF-2α Target Gene Expression:
- Following treatment, lyse the cells and isolate RNA.
- Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of known HIF-2α target genes (e.g., VEGF, GLUT1, CCND1).
- Normalize the expression levels to a housekeeping gene (e.g., GAPDH, β-actin).
- Compare the expression levels in this compound-treated cells to vehicle-treated cells to determine the inhibitory effect.
General In Vivo Administration Protocol for Mouse Xenograft Model (Hypothetical)
This protocol provides a general framework for the in vivo administration of this compound. It is crucial to perform preliminary dose-range finding and maximum tolerated dose (MTD) studies before initiating efficacy experiments.
1. Animal Model:
- Use immunodeficient mice (e.g., athymic nude or NOD-scid gamma mice).
- Subcutaneously implant a relevant human cancer cell line (e.g., 786-O) into the flank of each mouse.
- Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.
2. Formulation of this compound for In Vivo Use:
- Based on common practices for similar small molecules, this compound can be formulated for oral gavage or intraperitoneal injection. A potential oral formulation could involve suspending the compound in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
3. Administration:
- Randomize mice into treatment and control groups.
- Administer this compound at a predetermined dose (e.g., based on MTD studies) and schedule (e.g., once or twice daily).
- The control group should receive the vehicle only, following the same administration route and schedule.
4. Monitoring and Efficacy Assessment:
- Monitor the body weight of the mice regularly as an indicator of toxicity.
- Measure tumor dimensions with calipers at set intervals (e.g., twice a week).
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry for HIF-2α target proteins).
Signaling Pathway and Experimental Workflow Diagrams
Caption: HIF-2α signaling pathway under normoxic and hypoxic conditions, and the mechanism of inhibition by this compound.
Caption: A generalized workflow for conducting an in vivo efficacy study of this compound in a mouse xenograft model.
References
Application Note: qPCR Analysis of HIF-2α Target Gene Modulation by TC-S 7009
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxia-Inducible Factor 2α (HIF-2α), encoded by the EPAS1 gene, is a key transcription factor that mediates cellular adaptation to low oxygen (hypoxia), a common feature of the tumor microenvironment.[1] Under hypoxic conditions, HIF-2α stabilizes, translocates to the nucleus, and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[2] This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving the expression of proteins involved in critical processes like angiogenesis, cell proliferation, and metabolic reprogramming.[1][3] Dysregulation of the HIF-2α pathway is implicated in the progression of various cancers, particularly clear cell renal cell carcinoma (ccRCC).[2][4][5]
TC-S 7009 is a potent and selective small-molecule inhibitor of HIF-2α.[6][7] It functions by binding to the PAS-B domain of the HIF-2α protein, which disrupts its ability to form a functional heterodimer with ARNT.[7] This prevention of dimerization blocks the DNA-binding activity of the complex, thereby attenuating the transcription of HIF-2α target genes.[6][8][9]
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure gene expression levels.[10][11][12] This application note provides a detailed protocol for using qPCR to analyze the dose-dependent effects of this compound on the expression of well-established HIF-2α target genes, such as VEGFA, CCND1 (Cyclin D1), and SLC2A1 (GLUT1).[1][4]
Signaling Pathway and Experimental Design
The following diagrams illustrate the HIF-2α signaling pathway, the mechanism of this compound inhibition, and the experimental workflow for qPCR analysis.
Experimental Protocols
This section provides a detailed methodology for assessing the effect of this compound on HIF-2α target gene expression.
Cell Culture and Treatment
-
Cell Line: Use a relevant cell line known to express HIF-2α, such as the 786-O renal cell carcinoma line, which has a VHL mutation leading to constitutive HIF-2α stabilization.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂. For experiments requiring hypoxic conditions, use a hypoxic chamber or incubator with 1% O₂.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[6][7] Store aliquots at -80°C.
-
Treatment:
-
Plate cells to achieve 70-80% confluency at the time of treatment.
-
Induce hypoxia for a predetermined time (e.g., 16-24 hours) if required.
-
Treat cells with a serial dilution of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO, final concentration ≤0.1%).
-
Incubate for the desired treatment duration (e.g., 8-24 hours).
-
Total RNA Extraction
-
Lysis: Aspirate media and wash cells with ice-cold PBS. Lyse the cells directly in the culture dish using a TRIzol-like reagent or a column-based RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.
-
Purification: Follow the manufacturer's instructions for RNA purification, including an optional on-column DNase digestion step to eliminate genomic DNA contamination.
-
Quantification and Quality Control:
-
Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: Prepare the reverse transcription (RT) reaction on ice. For a 20 µL reaction, combine:
-
Total RNA: 1 µg
-
Primer Mix (Oligo(dT) and/or Random Hexamers): 1 µL
-
dNTP Mix (10 mM): 1 µL
-
Nuclease-free water: to 13 µL
-
-
Denaturation: Gently mix, centrifuge briefly, and incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
-
RT Master Mix: Add the following to the denatured RNA mix:
-
5X RT Buffer: 4 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase (e.g., SuperScript II): 1 µL
-
Nuclease-free water: 1 µL
-
-
Incubation: Mix gently and incubate at 42-50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes.[13]
-
Storage: The resulting cDNA can be stored at -20°C. It is recommended to dilute the cDNA (e.g., 1:10) with nuclease-free water before use in qPCR.
Quantitative PCR (qPCR)
This protocol uses a SYBR Green-based detection method.[11][13]
-
Primer Design: Design or obtain validated primers for your target genes (VEGFA, CCND1, SLC2A1, etc.) and at least one stable reference (housekeeping) gene (e.g., ACTB, GAPDH, B2M). Primers should typically be 18-30 bases long with a Tm of ~60-62°C and produce an amplicon of 70-150 bp.[14]
-
Reaction Setup: Prepare the qPCR master mix on ice. For each 10 µL reaction (perform in triplicate):
-
2X SYBR Green qPCR Master Mix: 5 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Diluted cDNA Template: 2 µL
-
Nuclease-free water: 2 µL
-
-
Controls: Include a No-Template Control (NTC) for each primer set to check for contamination.[14]
-
Thermal Cycling: Use a standard three-step cycling protocol on a real-time PCR instrument:
-
Initial Denaturation: 95°C for 5-10 minutes (1 cycle)
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis (e.g., 65°C to 95°C with 0.5°C increments) to verify the specificity of the amplification product.
-
Data Analysis and Presentation
Relative Quantification (ΔΔCt Method)
-
Determine Cq: Obtain the quantification cycle (Cq) value for each reaction from the qPCR instrument software.
-
Normalize to Reference Gene (ΔCq): Calculate the ΔCq for each sample by subtracting the average Cq of the reference gene from the average Cq of the target gene.
-
ΔCq = Cq(target gene) - Cq(reference gene)
-
-
Normalize to Control Group (ΔΔCq): Calculate the ΔΔCq by subtracting the average ΔCq of the vehicle-treated control group from the ΔCq of each treated sample.
-
ΔΔCq = ΔCq(treated sample) - ΔCq(vehicle control)
-
-
Calculate Fold Change: Determine the relative gene expression (fold change) using the formula:
-
Fold Change = 2^(-ΔΔCq)
-
Data Summary Table
The following table presents example data for the effect of this compound on the expression of HIF-2α target genes in 786-O cells after 24 hours of treatment.
| Gene | Treatment | Avg. Cq (Target) | Avg. Cq (ACTB) | ΔCq | ΔΔCq | Fold Change |
| VEGFA | Vehicle (DMSO) | 22.5 | 18.0 | 4.5 | 0.0 | 1.00 |
| This compound (10 nM) | 23.4 | 18.1 | 5.3 | 0.8 | 0.57 | |
| This compound (100 nM) | 24.8 | 18.0 | 6.8 | 2.3 | 0.20 | |
| CCND1 | Vehicle (DMSO) | 25.1 | 18.0 | 7.1 | 0.0 | 1.00 |
| This compound (10 nM) | 25.7 | 18.1 | 7.6 | 0.5 | 0.71 | |
| This compound (100 nM) | 26.5 | 18.0 | 8.5 | 1.4 | 0.38 | |
| SLC2A1 | Vehicle (DMSO) | 21.3 | 18.0 | 3.3 | 0.0 | 1.00 |
| This compound (10 nM) | 22.0 | 18.1 | 3.9 | 0.6 | 0.66 | |
| This compound (100 nM) | 23.1 | 18.0 | 5.1 | 1.8 | 0.29 |
Expected Results
Treatment with this compound is expected to cause a dose-dependent decrease in the mRNA expression of HIF-2α target genes. As shown in the example data, increasing concentrations of the inhibitor lead to higher ΔΔCq values and, consequently, a lower calculated fold change relative to the vehicle control. This demonstrates the efficacy of this compound in blocking the HIF-2α transcriptional program. The specificity of the inhibitor can be further confirmed by observing minimal changes in the expression of genes not regulated by HIF-2α.
References
- 1. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Hypoxia–Immune-Related Gene Signatures and Construction of a Prognostic Model in Kidney Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. A system-level approach identifies HIF-2α as a critical regulator of chondrosarcoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elearning.unite.it [elearning.unite.it]
- 11. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 12. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. idtdna.com [idtdna.com]
Troubleshooting & Optimization
TC-S 7009 Technical Support Center: Troubleshooting Solubility and Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of TC-S 7009, a potent and selective HIF-2α inhibitor.[1][2] Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of solubility data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[2] It is crucial to use fresh, moisture-free DMSO as the presence of water can significantly reduce the solubility of the compound.[2]
Q2: What is the solubility of this compound in common solvents?
A2: this compound is highly soluble in DMSO. However, it is practically insoluble in water and ethanol.[2] For detailed solubility data, please refer to the data table below.
Q3: My this compound solution appears cloudy or has precipitated after dilution. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[2]
Troubleshooting Guide
This guide addresses common solubility issues encountered when working with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Cloudiness or Precipitation upon Dilution in Aqueous Media | The compound is crashing out of solution due to its low aqueous solubility. | 1. Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts. 2. Use a Surfactant: For in vitro experiments, consider using a biocompatible surfactant like Tween® 80 or Pluronic® F-68 in your final dilution medium. A final concentration of 0.01-0.1% can help maintain solubility. 3. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. Add the DMSO stock solution to a small volume of the aqueous medium while vortexing, and then bring it up to the final volume. 4. Warm the Solution: Gently warming the solution to 37°C may help redissolve the compound. However, be mindful of the thermal stability of this compound and other components in your experiment. |
| Difficulty Dissolving the Powder in DMSO | 1. The DMSO may have absorbed moisture. 2. Insufficient mixing. | 1. Use Fresh, Anhydrous DMSO: Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.[2] 2. Aid Dissolution: Use a vortex mixer to thoroughly mix the solution. Gentle warming in a water bath (up to 37°C) or sonication can also aid in dissolving the compound. |
| Inconsistent Experimental Results | Potential degradation of the compound in solution. | 1. Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions from your frozen stock solution for each experiment. 2. Protect from Light: Store stock solutions in light-protected vials. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.
| Solvent | Selleck Chemicals | MedchemExpress | Tocris Bioscience |
| DMSO | 62 mg/mL (200.87 mM)[2] | 50 mg/mL (162.00 mM) | 30.86 mg/mL (100 mM) |
| Water | Insoluble[2] | Insoluble | Not Reported |
| Ethanol | Insoluble[2] | Insoluble | Not Reported |
Note: The reported solubility in DMSO can vary between batches and suppliers. It is always recommended to perform a small-scale solubility test with your specific batch of the compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in light-protected, tightly sealed tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Materials: this compound DMSO stock solution, sterile cell culture medium.
-
Procedure:
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations.
-
To minimize precipitation, add the DMSO stock solution dropwise to the cell culture medium while gently vortexing.
-
Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Use the freshly prepared working solutions immediately.
-
Protocol 3: Preparation of Formulation for In Vivo Animal Studies
This protocol provides an example formulation for oral administration. The optimal formulation may vary depending on the animal model and route of administration.
-
Materials: this compound powder, anhydrous DMSO, PEG300, Tween® 80, sterile water or saline.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube (e.g., to a final concentration of 40%). Mix thoroughly until the solution is clear.
-
Add Tween® 80 (e.g., to a final concentration of 5%). Mix until the solution is clear.
-
Add sterile water or saline to reach the final desired volume. Mix thoroughly.
-
The final formulation should be a clear solution. Use the formulation immediately after preparation.[2]
-
Visualizing the Mechanism of Action and Experimental Workflow
HIF-2α Signaling Pathway and Inhibition by this compound
Under hypoxic conditions, the HIF-2α subunit is stabilized and translocates to the nucleus, where it dimerizes with the ARNT subunit. This heterodimer then binds to Hypoxia Response Elements (HREs) on the DNA, leading to the transcription of target genes involved in processes like angiogenesis and erythropoiesis. This compound acts by binding to the PAS-B domain of HIF-2α, which allosterically prevents its heterodimerization with ARNT, thereby inhibiting the transcription of HIF-2α target genes.[3]
Caption: Mechanism of HIF-2α signaling and its inhibition by this compound.
Experimental Workflow for Preparing this compound Solutions
The following diagram illustrates the logical steps for preparing this compound solutions for both in vitro and in vivo applications, highlighting key considerations at each stage.
Caption: Recommended workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing TC-S 7009 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of TC-S 7009 for maximum experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α).[1] It functions by binding to the PAS-B domain of the HIF-2α subunit, which disrupts its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This prevention of heterodimer formation ultimately leads to a decrease in the DNA-binding activity of HIF-2α and a subsequent reduction in the transcription of its target genes.[1]
Q2: What is a typical starting incubation time for this compound in cell-based assays?
A2: Based on published studies involving this compound and other HIF-2α inhibitors, a common starting incubation time for cell-based assays ranges from 16 to 24 hours. For instance, one study mentions a 24-hour incubation period for this compound in trophoblast-derived cell lines.[2] Other HIF-2α inhibitors have been used for durations of 16, 20, and up to 72 hours, depending on the specific cell type and experimental endpoint.
Q3: How do I determine the optimal incubation time for my specific experiment?
A3: The optimal incubation time for this compound is dependent on several factors, including the cell type, the specific HIF-2α target gene being investigated, and the assay being performed. To determine the ideal duration, it is highly recommended to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and harvesting them at various time points (e.g., 4, 8, 12, 24, 48 hours) to measure the desired downstream effect, such as changes in target gene mRNA or protein levels.
Q4: Can long incubation times with this compound lead to cytotoxicity?
A4: While one study indicated that this compound had no toxic effect on three different cell lines after 24 hours of treatment, it is crucial to assess cytotoxicity in your specific cell line, especially for longer incubation periods.[2] A cell viability assay, such as an MTT or trypan blue exclusion assay, should be performed in parallel with your primary experiment to ensure that the observed effects are due to HIF-2α inhibition and not a result of cell death.
Q5: What are some common solvents for dissolving and storing this compound?
A5: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | Inadequate incubation time. | Perform a time-course experiment to determine the optimal incubation period for your cell line and target. |
| Suboptimal concentration of this compound. | Conduct a dose-response experiment to identify the optimal concentration. | |
| Low HIF-2α expression in the cell line. | Confirm HIF-2α expression in your cell line of interest under hypoxic conditions using techniques like Western blot or qPCR. | |
| Compound degradation. | Ensure proper storage of this compound powder and stock solutions. Prepare fresh dilutions from a new stock aliquot for each experiment. | |
| Inconsistent results between experiments | Variability in cell passage number or confluency. | Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of treatment. |
| Inconsistent incubation conditions. | Maintain consistent temperature, CO2 levels, and humidity in the cell culture incubator. | |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate compound dilution and addition. | |
| Observed cytotoxicity | Incubation time is too long. | Reduce the incubation time or perform a time-course experiment to find a non-toxic duration. |
| Compound concentration is too high. | Perform a dose-response cell viability assay to determine the maximum non-toxic concentration. | |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (DMSO-treated cells) in your experiments. |
Experimental Protocols
General Protocol for a Cell-Based Assay with this compound
This protocol provides a general framework. Specific parameters should be optimized for your experimental system.
-
Cell Seeding:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase and at an appropriate confluency (e.g., 70-80%) at the time of treatment.
-
Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.1%).
-
-
Cell Treatment (Incubation):
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 24 hours) under normoxic or hypoxic conditions, depending on the experimental design.
-
-
Endpoint Analysis:
-
Following incubation, harvest the cells for downstream analysis. This may include:
-
RNA extraction and qPCR: To measure the mRNA expression of HIF-2α target genes.
-
Protein lysis and Western blot: To analyze the protein levels of HIF-2α targets.
-
Cell viability assays: To assess any cytotoxic effects of the treatment.
-
-
Data Presentation
Table 1: Summary of Incubation Times for HIF-2α Inhibitors in Cell-Based Assays
| Inhibitor | Cell Line(s) | Incubation Time (hours) | Endpoint Measured |
| This compound | Trophoblast-derived cell lines | 24 | Flt-1 mRNA expression[2] |
| Compound 3 | Hep3B | 16 | EPO and PAI1 gene expression |
| Arcus Compounds | 786-O | 20 | HIF luciferase reporter activity |
| SD-10 | Hep3B | 72 | EPO levels in culture medium |
Visualizations
Caption: The HIF-2α signaling pathway under normoxic and hypoxic conditions, and the inhibitory action of this compound.
References
potential off-target effects of TC-S 7009
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of TC-S 7009.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α) with a dissociation constant (Kd) of 81 nM.[1] Its mechanism of action involves binding to the PAS-B domain of the HIF-2α subunit. This binding event disrupts the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. The inhibition of this protein-protein interaction prevents the HIF-2α/ARNT complex from binding to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, thereby downregulating their transcription.
Q2: How selective is this compound for HIF-2α over other HIF isoforms?
A2: this compound exhibits high selectivity for HIF-2α over the closely related HIF-1α isoform. Studies have shown a greater than 60-fold selectivity for HIF-2α compared to HIF-1α. This selectivity is attributed to differences in the ligand-binding pockets of the PAS-B domains between the two isoforms.
Q3: What are the known on-target effects of inhibiting HIF-2α?
A3: The inhibition of HIF-2α by compounds like this compound is expected to modulate the expression of HIF-2α target genes. These genes are involved in various cellular processes, including erythropoiesis, angiogenesis, and cell proliferation. For instance, erythropoietin (EPO) is a well-known target gene of HIF-2α. Therefore, on-target effects of HIF-2α inhibition can include a reduction in circulating EPO levels, which may lead to side effects such as anemia.[2][3][4] Another HIF-2α inhibitor, belzutifan, has shown side effects like fatigue and hypoxia, which are considered on-target toxicities.[2][3][4]
Q4: Has a comprehensive off-target profile for this compound been published?
A4: As of the latest available information, a comprehensive, publicly available off-target profile of this compound against a broad panel of proteins (e.g., kinases, GPCRs, ion channels) has not been detailed in the scientific literature. While the compound is described as selective for HIF-2α, researchers should be aware that, like most small molecules, it has the potential to interact with unintended targets.[5]
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide provides structured approaches to help you investigate and mitigate potential off-target effects of this compound in your experiments.
Problem 1: Observing a cellular phenotype that is inconsistent with known HIF-2α signaling.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Verify that this compound is inhibiting HIF-2α in your experimental system. This can be done by measuring the mRNA or protein levels of known HIF-2α target genes (e.g., EPO, VEGFA, PAI1). A dose-dependent decrease in the expression of these genes upon this compound treatment would confirm on-target activity.
-
Use a Structurally Unrelated HIF-2α Inhibitor: Treat your cells with a different, structurally distinct HIF-2α inhibitor (e.g., belzutifan/MK-6482). If the unexpected phenotype is not replicated with the alternative inhibitor, it strengthens the hypothesis that the effect is specific to the chemical scaffold of this compound and likely an off-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of HIF-2α. If the phenotype persists in the presence of the resistant mutant and this compound, it is likely an off-target effect.
-
Dose-Response Analysis: Conduct a detailed dose-response curve for both the on-target and the unexpected off-target effects. A significant separation in the EC50 values may suggest an off-target liability at higher concentrations.
-
Problem 2: How to proactively identify potential off-targets of this compound?
-
Approach: Employ unbiased, proteome-wide screening techniques to identify proteins that interact with this compound.
-
Recommended Experimental Protocols:
-
Chemical Proteomics: These methods are powerful for identifying direct binding partners of a small molecule in a complex biological sample.
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of specific enzyme families. A competitive ABPP experiment can be performed where the proteome is pre-incubated with this compound before adding a broad-spectrum probe. Proteins that show reduced labeling by the probe are potential targets of this compound.[6][7]
-
Compound-Centric Chemical Proteomics (CCCP): In this approach, this compound is immobilized on a solid support (e.g., beads) and used as bait to "pull down" interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.[8][9]
-
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context. It is based on the principle that the binding of a ligand to a protein increases its thermal stability. A proteome-wide CETSA (also known as Thermal Proteome Profiling or TPP) can identify proteins that are stabilized by this compound, indicating a direct interaction.[10][11][12]
-
Data Presentation
As no specific quantitative off-target data for this compound is publicly available, the following table provides a hypothetical example of how such data could be presented. This table illustrates the kind of information that would be generated from a broad off-target screening panel.
Table 1: Hypothetical Off-Target Profile of this compound
| Target Class | Target Name | Assay Type | IC50 / Kd (nM) | % Inhibition @ 1 µM | Notes |
| Primary Target | HIF-2α | Binding Assay (Kd) | 81 | >95% | Expected on-target activity |
| HIF Isoform | HIF-1α | Binding Assay (Kd) | >5000 | <10% | Demonstrates high selectivity over HIF-1α |
| Kinase | Kinase X | Biochemical Assay | 2500 | 35% | Potential for weak off-target interaction at high concentrations |
| Kinase | Kinase Y | Biochemical Assay | >10000 | <5% | Not a significant off-target |
| GPCR | GPCR Z | Radioligand Binding | >10000 | <2% | Not a significant off-target |
| Ion Channel | Ion Channel A | Electrophysiology | 8000 | 15% | Unlikely to be physiologically relevant |
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)
-
Proteome Preparation: Prepare cell or tissue lysates under native conditions.
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 30 minutes at room temperature).
-
Probe Labeling: Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) to the proteome and incubate to allow for covalent labeling of active enzymes.
-
Analysis: The labeled proteins can be visualized by in-gel fluorescence scanning after SDS-PAGE. To identify the specific targets, the probe-labeled proteins are enriched (e.g., using biotinylated probes and streptavidin beads), digested, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: Proteins that show a dose-dependent decrease in labeling in the this compound-treated samples compared to the vehicle control are identified as potential off-targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA) - Western Blot Format
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control.
-
Heating: Heat the cell suspensions in a PCR thermocycler to a range of temperatures to induce protein denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of a specific protein of interest in the soluble fraction using Western blotting with a specific antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement and stabilization.
Mandatory Visualizations
Caption: HIF-2α signaling and the mechanism of this compound.
Caption: Workflow for identifying potential off-targets.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Belzutifan: a novel therapeutic for the management of von Hippel–Lindau disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 39 Safety profile of belzutifan monotherapy in patients with renal cell carcinoma: A pooled analysis of 4 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are the therapeutic applications for HIF-2α inhibitors? [synapse.patsnap.com]
- 6. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 7. benchchem.com [benchchem.com]
- 8. biotechsupportgroup.com [biotechsupportgroup.com]
- 9. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Current Advances in CETSA [frontiersin.org]
Navigating Inconsistent Results with TC-S 7009: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results with the HIF-2α inhibitor, TC-S 7009. This guide aims to address specific issues that may arise during experimentation and offers structured solutions for improved experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of the Hypoxia-Inducible Factor 2 alpha (HIF-2α) transcription factor.[1] It functions by binding to the PAS-B domain of the HIF-2α protein. This binding event disrupts the crucial heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). Consequently, the HIF-2α/ARNT complex cannot bind to DNA, leading to a reduction in the expression of HIF-2α target genes.[1] Notably, this compound exhibits significantly higher selectivity for HIF-2α over HIF-1α.[1]
Q2: What are the key chemical and physical properties of this compound?
Key properties of this compound are summarized in the table below. Proper storage and handling are critical for maintaining the compound's integrity and activity.
| Property | Value | Source |
| Molecular Weight | 308.65 g/mol | [1] |
| Formula | C₁₂H₆ClFN₄O₃ | [1] |
| Purity | ≥98% (HPLC) | |
| CAS Number | 1422955-31-4 | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (in solvent) | 1 year at -80°C; 1 month at -20°C | [1] |
Q3: At what concentration is this compound typically effective?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, studies have shown significant inhibition of HIF-2α target gene expression at concentrations in the micromolar range. For instance, in a study on trophoblast-derived choriocarcinoma cell lines, a concentration of 30 µM was used to observe significant effects on gene expression.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Inconsistent Results
Inconsistent results when using this compound can arise from several factors, ranging from compound handling to experimental design. This section provides a structured approach to troubleshooting common issues.
Problem 1: Reduced or No Inhibitory Effect Observed
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of both the powdered compound and stock solutions as per the manufacturer's recommendations.[1] Avoid repeated freeze-thaw cycles of stock solutions.[1] Prepare fresh dilutions from a new stock for each experiment. |
| Poor Solubility | This compound is insoluble in water and ethanol.[1] Ensure the compound is fully dissolved in high-quality, anhydrous DMSO before further dilution in cell culture media.[1] Visually inspect for any precipitation after dilution. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the IC50 for your specific cell line and endpoint. The optimal concentration may vary between cell types. |
| Cell Line Specificity | Confirm that your cell line expresses HIF-2α and that the pathway is active under your experimental conditions (e.g., hypoxia). Some cell lines may primarily rely on HIF-1α, for which this compound is less potent.[1] |
| Incorrect Hypoxia Conditions | Ensure your hypoxia chamber is properly calibrated and maintaining the desired low oxygen level. The timing and duration of hypoxic exposure are critical for HIF-2α stabilization and activity. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell density across all wells or plates. Use a cell counter for accurate cell numbers and ensure a homogenous cell suspension during plating. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of multi-well plates for treatments. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use low-retention pipette tips for viscous solutions like DMSO stocks. |
| Variable Treatment Incubation Times | Stagger the addition of this compound and the termination of the experiment to ensure consistent incubation times for all samples. |
Problem 3: Observed Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid solvent-induced toxicity. Remember to include a vehicle-only control (DMSO without this compound) in your experiments. |
| Off-Target Effects at High Concentrations | While this compound is selective, very high concentrations may lead to off-target effects. Stick to the lowest effective concentration determined from your dose-response studies. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to the vehicle or the compound itself. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the toxicity of this compound in your specific cell line. One study showed no toxic effect of 30 µM this compound on three different trophoblast-derived cell lines.[2] |
Experimental Protocols
Protocol: Measuring Downregulation of a HIF-2α Target Gene by qPCR
This protocol outlines a typical workflow for assessing the efficacy of this compound by measuring the mRNA levels of a known HIF-2α target gene (e.g., VEGFA or EPO).
1. Cell Seeding:
- Culture your cells of interest to ~80% confluency.
- Trypsinize and count the cells.
- Seed the cells into a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
- Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- On the day of the experiment, prepare serial dilutions of this compound in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30 µM). Also, prepare a vehicle control with the same final DMSO concentration.
- Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
3. Hypoxic Induction:
- Place the treated plates in a hypoxia chamber and incubate at the desired oxygen concentration (e.g., 1% O₂) for the desired duration (e.g., 16-24 hours).
- Include a set of plates cultured under normoxic conditions (21% O₂) as a control.
4. RNA Extraction and cDNA Synthesis:
- After the incubation period, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer.
- Extract total RNA using a commercial kit according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer.
- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
5. Quantitative Real-Time PCR (qPCR):
- Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for your target gene and a housekeeping gene (e.g., ACTB or GAPDH), and a suitable SYBR Green master mix.
- Run the qPCR reaction on a real-time PCR instrument.
- Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
6. Data Analysis:
- Normalize the Ct values of the target gene to the Ct values of the housekeeping gene.
- Calculate the fold change in gene expression in this compound-treated samples relative to the vehicle-treated control under hypoxic conditions.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the this compound mechanism of action and a typical experimental workflow.
References
how to minimize TC-S 7009 cytotoxicity in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize TC-S 7009-induced cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent and highly selective small-molecule inhibitor of Hypoxia-Inducible Factor 2α (HIF-2α), with a binding affinity (Kd) of 81 nM.[1][2] Its mechanism of action involves binding to the PAS-B domain of the HIF-2α protein, which disrupts its ability to form a heterodimer with its partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[2] This prevention of heterodimerization ultimately blocks the binding of the complex to DNA, leading to a reduction in the expression of HIF-2α target genes.[1][2] this compound exhibits over 60-fold selectivity for HIF-2α compared to HIF-1α.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) but insoluble in water and ethanol.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous, high-quality DMSO.[1][2] To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -80°C for long-term stability (up to one year) or -20°C for shorter periods.[1][3] When preparing working solutions, dilute the DMSO stock into your cell culture medium immediately before use.[4]
Q3: Is this compound known to be cytotoxic?
A3: The cytotoxicity of this compound can be cell-line dependent. One study reported no toxic effects on three different trophoblast-derived choriocarcinoma cell lines when treated with 30 µM of this compound for 24 hours under both normoxic and hypoxic conditions.[5] However, as with any small molecule inhibitor, cytotoxicity can occur, often at higher concentrations or with prolonged exposure. It is crucial to determine the cytotoxic profile for your specific cell line.[6]
Q4: Could the solvent (DMSO) be the cause of the observed cytotoxicity?
A4: Yes, solvents like DMSO can be toxic to cells, particularly at higher concentrations.[7] It is standard practice to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%.[7][8] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your inhibitor-treated cells. This allows you to distinguish between cytotoxicity caused by the inhibitor and that caused by the solvent.[7]
Troubleshooting Guide
Problem: I'm observing significant cell death, even at concentrations where I expect to see a specific inhibitory effect.
This common issue can stem from several factors, from the concentration of the inhibitor to off-target effects. The following workflow can help diagnose the source of the problem.
Suggested Solutions:
-
Perform a Dose-Response and Time-Course Experiment: The most critical first step is to systematically determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[6] Test a broad range of this compound concentrations (e.g., from nanomolar to high micromolar) at several time points (e.g., 24, 48, and 72 hours).[6] This will help you identify a therapeutic window where you can observe the desired on-target effect without significant cell death.[6]
-
Optimize Compound Solubility: this compound is poorly soluble in aqueous solutions.[1] Compound precipitation in the culture medium can lead to inconsistent results and apparent cytotoxicity. Always prepare fresh working dilutions from a DMSO stock immediately before each experiment.[9] If you observe precipitation, try reducing the final concentration or gently warming the medium before adding the compound.
-
Evaluate On-Target vs. Off-Target Effects: If cytotoxicity persists even at low concentrations that should be selective, consider the possibility of off-target effects. One strategy is to test the inhibitor in a cell line that does not express HIF-2α. If the toxicity remains, it suggests an off-target mechanism.[7]
-
Assess the Mechanism of Cell Death: Determine whether the observed cell death is due to apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[7] An apoptosis assay can provide insights into the mechanism of toxicity. If apoptosis is confirmed, it may be an intended consequence of inhibiting the HIF-2α pathway in certain cancer cell lines.
Quantitative Data Summary
The available data on this compound cytotoxicity is limited. The table below summarizes findings from a specific study and provides an example template for recording your own dose-response data.
Table 1: Published Cytotoxicity Data for this compound
| Cell Line | Concentration | Exposure Time | Effect on Viability | Citation |
|---|---|---|---|---|
| JAR | 30 µM | 24 hours | No toxic effect observed | [5] |
| JEG-3 | 30 µM | 24 hours | No toxic effect observed | [5] |
| BeWo | 30 µM | 24 hours | No toxic effect observed |[5] |
Table 2: Example Dose-Response Data for this compound in "Cell Line X" (48h Exposure)
| Concentration (µM) | % Viability (Relative to Vehicle) |
|---|---|
| 0 (Vehicle) | 100% |
| 0.1 | 98% |
| 1 | 95% |
| 10 | 85% |
| 25 | 60% |
| 50 | 40% |
| 100 | 15% |
| Calculated IC50 | ~45 µM |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using an MTT Assay
This protocol describes a method to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
Microplate reader
Workflow:
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase throughout the experiment. Allow them to adhere overnight.[7]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[8] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.[3]
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add MTT solution to each well according to the manufacturer's protocol (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value.[7]
Protocol 2: Assessing Apoptosis with a Caspase-3/7 Assay
This protocol outlines a method to determine if cytotoxicity is mediated by the activation of executioner caspases 3 and 7.
Materials:
-
Your cell line of interest
-
White-walled 96-well plates suitable for luminescence assays
-
This compound stock solution (in DMSO)
-
Luminescent Caspase-3/7 assay kit (containing a pro-luminescent substrate)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, seeding cells in a white-walled 96-well plate.
-
Incubation: Incubate for the desired time points. It is useful to include both an early time point (e.g., 6-12 hours) and a later one (24-48 hours).
-
Assay Reagent Addition: Add the caspase-3/7 reagent to each well according to the manufacturer's protocol. This reagent typically contains a substrate that produces a luminescent signal when cleaved by active caspase-3 or -7.[9]
-
Incubation with Reagent: Incubate the plate at room temperature for the recommended time (e.g., 1-2 hours), protected from light, to allow for cell lysis and signal generation.[9]
-
Data Acquisition: Measure the luminescence using a plate reader.[9]
-
Data Analysis: Subtract the background luminescence (from wells with media and reagent only). Normalize the data to the vehicle control and compare the caspase activity in the inhibitor-treated wells. A significant increase in luminescence indicates apoptosis.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
TC-S 7009 stability and proper storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals using TC-S 7009. It includes details on the compound's stability, proper storage, and troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small-molecule inhibitor of Hypoxia-Inducible Factor 2-alpha (HIF-2α), with a binding affinity (Kd) of 81 nM.[1][2] Its mechanism of action involves binding to the PAS-B domain of the HIF-2α protein. This binding event disrupts the crucial heterodimerization of HIF-2α with its partner, ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), which in turn prevents the complex from binding to DNA and reduces the expression of HIF-2α target genes.[1][3][4]
Q2: How selective is this compound for HIF-2α over HIF-1α?
A2: this compound exhibits high selectivity for HIF-2α. It is reported to be more than 60-fold more selective for HIF-2α compared to HIF-1α (Kd ≥ 5 μM).[2][3][4]
Q3: What are the basic chemical properties of this compound?
A3: The key chemical properties are:
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO but is insoluble in water and ethanol.[1] There are varying reports on its maximum solubility in DMSO, ranging from 30.86 mg/mL (100 mM) to 62 mg/mL (200.87 mM).[1][4] For practical purposes, preparing a stock solution of up to 100 mM in fresh, high-quality DMSO is a reliable starting point.[3][4]
Stability and Proper Storage
Proper storage of this compound is critical to maintain its stability and activity. There are some variations in storage recommendations between suppliers, which are summarized below.
Storage Conditions Summary
| Form | Storage Temperature | Reported Stability Duration | Source(s) |
| Solid (Powder) | -20°C | 3 years | [1] |
| Room Temperature | Store as received; up to 6 months if vial is sealed tightly | [3] | |
| Stock Solution (in DMSO) | -80°C | 1 to 2 years | [1][2] |
| -20°C | 1 month | [1] |
Key Storage Recommendations:
-
Prevent Freeze-Thaw Cycles: To maintain the integrity of stock solutions, it is highly recommended to aliquot the solution into single-use volumes before freezing.[1][2]
-
Use Fresh Solvent: When preparing solutions, use fresh, anhydrous-grade DMSO, as absorbed moisture can reduce the compound's solubility.[1]
-
Room Temperature Equilibration: Before opening a vial of the compound (either solid or frozen stock), allow it to equilibrate to room temperature for at least 60 minutes to prevent condensation from forming inside the vial.
-
Short-Term Temperature Changes: Short periods (less than one week) at temperatures higher than recommended, such as during shipping, should not significantly affect the product's efficacy.
Experimental Protocols & Workflow
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Equilibrate: Allow the vial of solid this compound to reach room temperature.
-
Calculation: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 308.65), you will need approximately 324 µL of DMSO.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
-
Dissolution: Add the calculated volume of high-quality, anhydrous DMSO to the vial.
-
Vortex: Mix thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[2][5]
-
Storage: Aliquot the stock solution into smaller, single-use tubes and store at -80°C for long-term stability or -20°C for short-term use.[1][2]
Troubleshooting Guide
Q5: My this compound compound precipitated when I diluted my DMSO stock into aqueous cell culture media. What should I do?
A5: This is a common issue due to the low aqueous solubility of this compound.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) but sufficient to maintain solubility. You may need to optimize this.
-
Increase Mixing: When diluting, add the DMSO stock to the aqueous solution dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can cause precipitation.
-
Prepare Freshly: Always prepare aqueous working solutions immediately before use. Do not store this compound in aqueous solutions.
Q6: I am not observing the expected inhibition of HIF-2α target genes. What are the possible causes?
A6: Several factors could contribute to a lack of efficacy.
-
Compound Degradation: Improper storage (e.g., multiple freeze-thaw cycles, long-term storage at -20°C instead of -80°C) may have degraded the compound.[1][2] Use a fresh aliquot or new vial if degradation is suspected.
-
Cellular Conditions: Ensure your cells were properly induced into a hypoxic state. Verify the upregulation of HIF-2α protein and its target genes in your positive control (hypoxic, vehicle-treated cells).
-
Dose and Duration: The concentration or duration of treatment may be insufficient. Consider performing a dose-response and time-course experiment. A concentration of 30 µM has been shown to be effective in some cell lines.[6]
-
HIF-1α vs. HIF-2α Dominance: Confirm that the genes you are measuring are indeed regulated by HIF-2α and not predominantly by HIF-1α in your specific cell model, as this compound is highly selective for HIF-2α.[3][4]
HIF-2α Signaling and this compound Inhibition
Under hypoxic (low oxygen) conditions, HIF-α subunits (like HIF-2α) are stabilized. They translocate to the nucleus and form a heterodimer with ARNT. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. This compound acts by preventing the HIF-2α/ARNT dimerization, thus blocking this entire downstream signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HIF Inhibitors: R&D Systems [rndsystems.com]
- 4. This compound | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Navigating TC-S 7009: A Technical Guide to Concentration Adjustment for Diverse Cell Types
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing TC-S 7009, a potent and selective inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α). This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported effective concentrations in various cell lines to facilitate successful experimental design and execution.
Understanding this compound
This compound is a small molecule inhibitor that selectively targets the PAS-B domain of HIF-2α, preventing its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1][2] This disruption inhibits the transcriptional activity of HIF-2α, leading to a downstream reduction in the expression of target genes involved in angiogenesis, cell proliferation, and metabolism, such as Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Cyclin D1. With a dissociation constant (Kd) of 81 nM for HIF-2α, this compound demonstrates high affinity and selectivity.[1]
Recommended Concentrations of this compound for Various Cell Lines
The optimal concentration of this compound is cell-type dependent. It is strongly recommended to perform a dose-response experiment for each new cell line to determine the optimal concentration for the desired biological effect. The following table summarizes reported effective concentrations of this compound in different cell lines.
| Cell Line | Cell Type | Reported Concentration | Observed Effect |
| JAR, JEG-3, BeWo | Trophoblast-derived choriocarcinoma | 30 µM | No toxicity observed; significant decrease in hypoxia-induced FLT-1 expression.[3] |
| HPF | Human Pulmonary Fibroblasts | 0-100 µM | Inhibition of cell proliferation under hypoxic conditions.[4][5] |
Note: The variability in effective concentrations highlights the importance of empirical determination for each experimental system.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory effect observed | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM) to determine the IC50 value. |
| Cell Line Insensitivity: The cell line may not be dependent on the HIF-2α signaling pathway for the phenotype being measured. | Confirm the expression and activity of HIF-2α in your cell line under your experimental conditions (e.g., via Western blot for HIF-2α). | |
| Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure the compound is stored as a powder at -20°C and that stock solutions in DMSO are aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. | |
| High Cell Density: Confluent cell cultures can sometimes exhibit altered sensitivity to inhibitors. | Ensure cells are in the logarithmic growth phase and are not overly confluent at the time of treatment. | |
| High levels of cytotoxicity observed | Concentration Too High: The concentration of this compound may be toxic to the specific cell line. | Perform a dose-response curve to identify a concentration that inhibits HIF-2α activity without causing significant cell death. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Off-Target Effects: At very high concentrations, the inhibitor may have off-target effects. | Use the lowest effective concentration that achieves the desired level of HIF-2α inhibition. | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or media composition can affect results. | Standardize your cell culture and experimental procedures. Use cells within a consistent passage number range. |
| Inconsistent Compound Preparation: Errors in preparing stock solutions or dilutions can lead to variability. | Prepare a large batch of stock solution, aliquot, and freeze. Use a fresh aliquot for each experiment. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To minimize the effects of repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes and store them at -80°C. When preparing working solutions, thaw an aliquot and dilute it to the desired concentration in your cell culture medium.
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective inhibitor of the HIF-2α transcription factor. It binds to the PAS-B domain of the HIF-2α subunit, which prevents it from forming a heterodimer with its partner protein, ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator).[1][2] This heterodimerization is essential for the complex to bind to Hypoxia Response Elements (HREs) in the DNA and activate the transcription of target genes. By blocking this interaction, this compound effectively inhibits the downstream signaling of HIF-2α.
Q3: How can I confirm that this compound is inhibiting HIF-2α in my cells?
A3: To confirm the on-target activity of this compound, you can measure the expression of known HIF-2α target genes. This can be done at the mRNA level using quantitative real-time PCR (qRT-PCR) for genes such as VEGF, PDGFB, CCND1 (Cyclin D1), or EPO. Alternatively, you can measure the protein levels of these targets using Western blotting or ELISA. A significant decrease in the expression of these genes upon treatment with this compound would indicate successful inhibition of the HIF-2α pathway.
Q4: Is this compound selective for HIF-2α over HIF-1α?
A4: Yes, this compound is reported to be highly selective for HIF-2α over HIF-1α.[2] This selectivity is attributed to differences in the ligand-binding pockets within the PAS-B domains of the two isoforms.
Experimental Protocols
Dose-Response Experiment to Determine IC50
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration and plot the data to determine the IC50 value using appropriate software.
Western Blot Analysis of HIF-2α Target Gene Expression
This protocol describes how to assess the effect of this compound on the protein expression of a HIF-2α target gene (e.g., VEGF).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-VEGF)
-
Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for the chosen duration.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Scrape the cells and collect the lysates. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
Visualizing the Mechanism of Action
To further elucidate the role of this compound, the following diagrams illustrate the HIF-2α signaling pathway and the experimental workflow for optimizing inhibitor concentration.
Caption: HIF-2α signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
common pitfalls with using small molecule HIF inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using small molecule Hypoxia-Inducible Factor (HIF) inhibitors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of small molecule HIF inhibitors?
A1: Many small molecule HIF inhibitors, particularly first-generation compounds like cobalt chloride (CoCl₂) and dimethyloxalylglycine (DMOG), are not entirely specific to HIF prolyl hydroxylases (PHDs).[1] As analogs of α-ketoglutarate, they can competitively inhibit other 2-oxoglutarate-dependent dioxygenases, leading to a range of off-target effects. These can influence various biological processes beyond the HIF pathway, including metabolism and epigenetics. Newer generation inhibitors demonstrate higher selectivity for PHDs over other dioxygenases like Factor Inhibiting HIF (FIH).[2] However, researchers should always validate the specificity of their chosen inhibitor in their experimental system.
Q2: What are the potential toxicity concerns associated with HIF inhibitors?
A2: The stabilization of HIF can have widespread physiological effects, some of which may be undesirable.[3] Concerns include the potential for promoting angiogenesis and cell survival, which could theoretically exacerbate conditions like cancer or diabetic retinopathy.[1][3] Cardiovascular toxicities have also been reported, including embolic and thrombotic events, cardiac failure, and ischemic heart disease.[4] The pleiotropic effects of HIF stabilization necessitate careful evaluation of toxicity in any experimental model.[3]
Q3: How can I address solubility and stability issues with HIF inhibitors?
A3: Many small molecule HIF inhibitors have poor aqueous solubility and are typically dissolved in organic solvents like DMSO.[5] A common issue is the precipitation of the inhibitor when diluting a concentrated DMSO stock into aqueous cell culture media.[5] To mitigate this, it is crucial to ensure the final DMSO concentration remains low (typically <0.5%) to avoid cytotoxicity.[5] Stock solutions should be stored at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.[6] Some inhibitors, like DMOG, have unstable solutions and should be freshly prepared.[7] If precipitation persists, consider techniques like stepwise dilution or pre-conditioning the media with DMSO.[5]
Q4: What are the known mechanisms of resistance to HIF inhibitors?
A4: Resistance to HIF inhibitors can emerge through various mechanisms. In the context of cancer therapy, HIF-1 can upregulate the expression of ATP Binding Cassette (ABC) transporters, which actively efflux chemotherapeutic agents from cells.[8] HIF-1 can also enhance cell viability and drug resistance by upregulating inhibitors of apoptosis proteins (IAPs).[8] Furthermore, HIF has been shown to mitigate DNA damage induced by certain chemotherapeutic agents.[8] While less is known about direct resistance to HIF inhibitors themselves, mutations in the HIF pathway or compensatory signaling could theoretically contribute to reduced efficacy over time.
Troubleshooting Guides
Guide 1: Inconsistent or No HIF-1α Stabilization
Issue: I am not observing the expected stabilization of HIF-1α protein via Western blot after treating my cells with a HIF inhibitor.
| Potential Cause | Recommended Solution |
| Cell Type Specificity | The response to HIF inhibitors can vary significantly between cell types. Confirm that your cell line is responsive to the chosen inhibitor. It may be necessary to test a panel of cell lines to find a suitable model. |
| Inhibitor Concentration and Purity | Ensure the inhibitor is of high quality and used at an appropriate concentration. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Duration of Treatment | HIF-1α stabilization is a dynamic process. The timing of peak stabilization can vary. Conduct a time-course experiment to identify the optimal treatment duration. |
| Inefficient Protein Extraction | HIF-1α is a labile protein that rapidly degrades under normoxic conditions.[9] Use a nuclear extraction protocol, as stabilized HIF-1α translocates to the nucleus. Perform all lysis and extraction steps rapidly on ice with buffers containing protease and phosphatase inhibitors. |
| Poor Antibody Quality | Use a well-validated antibody specific for HIF-1α. Check the antibody datasheet for recommended applications, dilutions, and positive control suggestions. |
Guide 2: Discrepancies between Chemical Mimetics and True Hypoxia
Issue: My results using a chemical HIF inhibitor (e.g., DMOG, CoCl₂) do not match the results I see when using a hypoxic chamber.
| Potential Cause | Explanation and Solution |
| Off-Target Effects of Chemical Mimetics | Chemical mimetics can have off-target effects that do not occur in true hypoxia. For example, CoCl₂ can modulate other enzymes and pathways beyond PHD inhibition.[10] Whenever possible, validate key findings from chemical mimetic experiments under true hypoxic conditions (e.g., 1-5% O₂). |
| Differential HIF Isomer Stabilization | Some chemical mimetics may have different effects on HIF-1α versus HIF-2α stabilization. Be aware of the specificities of your chosen mimetic and how they might influence the expression of different HIF target genes. |
| Incomplete Replication of Hypoxic Response | Chemical mimetics may not fully replicate the complex cellular responses to a low-oxygen environment. True hypoxia involves a multifaceted signaling cascade that may not be entirely captured by PHD inhibition alone. |
Quantitative Data Summary
Table 1: IC₅₀ Values of Common Small Molecule HIF Prolyl Hydroxylase (PHD) Inhibitors
| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference(s) |
| Roxadustat (FG-4592) | - | 591.4 | - | |
| - | 27 | - | [2][11] | |
| Daprodustat (GSK1278863) | 3.5 | 22.2 | 2.2 | [12] |
| - | 67 | - | [2][11] | |
| Vadadustat (AKB-6548) | Low nM | 29 | Low nM | [2][11][13] |
| Molidustat (BAY 85-3934) | 480 | 280 | 450 | [1][4][10] |
| - | 7 | - | [2][11] |
Note: IC₅₀ values can vary depending on the assay conditions.
Key Experimental Protocols
Protocol 1: Western Blot for HIF-1α Detection
-
Sample Preparation:
-
Treat cells with the HIF inhibitor for the desired time and concentration. Include both positive (e.g., cells treated with CoCl₂ or incubated in a hypoxic chamber) and negative (untreated normoxic cells) controls.
-
Due to the rapid degradation of HIF-1α, perform all subsequent steps on ice and use ice-cold buffers.[14][15]
-
For nuclear extract preparation, wash cells with ice-cold PBS and lyse with a hypotonic buffer.
-
Centrifuge to pellet the nuclei, then resuspend the nuclear pellet in a high-salt nuclear extraction buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
SDS-PAGE and Transfer:
-
Load 30-50 µg of nuclear protein per lane on a 7.5% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with a validated primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: Quantitative PCR (qPCR) for HIF Target Gene Expression
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with the HIF inhibitor as described above.
-
Isolate total RNA from cells using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[16]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for the HIF target gene of interest (e.g., VEGFA, GLUT1, EPO) and a validated housekeeping gene (e.g., ACTB, GAPDH).[17][18]
-
Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling protocol is 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[19]
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[19]
-
Protocol 3: MTT Assay for Cytotoxicity
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the HIF inhibitor. Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 24, 48, or 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[20]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[20]
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: HIF signaling pathway under normoxia and hypoxia/HIF inhibition.
Caption: General experimental workflow for studying HIF inhibitors.
Caption: Troubleshooting decision tree for HIF-1α stabilization experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Target Tips [abcam.co.jp]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 16. academic.oup.com [academic.oup.com]
- 17. anygenes.com [anygenes.com]
- 18. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Transcriptome analysis reveals physiological responses in liver tissues of Epinephelus cyanopodus under acute hypoxic stress [frontiersin.org]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Preventing TC-S 7009 Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of TC-S 7009 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
A1: this compound is a high-affinity and selective inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α), a key transcription factor involved in cellular responses to low oxygen levels (hypoxia). It functions by binding to the HIF-2α PAS-B domain, which disrupts its ability to form a heterodimer with ARNT, a necessary step for its DNA-binding and subsequent activation of target genes. With a reported Kd value of 81 nM and over 60-fold selectivity for HIF-2α over HIF-1α, this compound is a valuable tool for studying the specific roles of HIF-2α in various biological processes, including cancer metabolism and angiogenesis.[1]
Q2: I observed a precipitate in my culture medium after adding this compound. What are the common causes?
A2: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a frequent challenge. The primary reasons for this include:
-
Low Aqueous Solubility: this compound is inherently hydrophobic and has limited solubility in aqueous-based culture media.[1]
-
High Final Concentration: The intended experimental concentration of this compound may surpass its solubility limit in the specific culture medium being used.
-
"Solvent Shock": Rapidly diluting a highly concentrated stock solution (typically in DMSO) into the aqueous culture medium can cause the compound to "crash out" of the solution.[2][3]
-
Media Components: Interactions with salts, proteins (especially in serum), and other components in the culture medium can decrease the solubility of the compound.[3]
-
Temperature and pH Fluctuations: Changes in temperature or pH can negatively impact the inhibitor's solubility.[3] Most compounds are less soluble at lower temperatures.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1] It is crucial to use anhydrous, sterile DMSO to prevent degradation of the compound, as moisture-absorbing DMSO can reduce its solubility.[1][4]
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
A4: To avoid cellular toxicity, the final concentration of DMSO in your culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%.[2][4] You may need to adjust the concentration of your stock solution to achieve this.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your culture media, follow this step-by-step troubleshooting guide.
Caption: Troubleshooting workflow for this compound precipitation.
Step 1: Inspect the Stock Solution
-
Problem: The inhibitor has precipitated out of the stock solution.
-
Solution: Before each use, visually inspect your stock solution for any precipitate. If you observe any solid particles, attempt to redissolve them by gently warming the vial in a 37°C water bath or by brief sonication.[2] If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
Step 2: Review the Dilution Procedure
-
Problem: Adding a small volume of a highly concentrated stock directly into a large volume of aqueous media can cause "solvent shock," leading to precipitation.[2][3]
-
Solution: Employ a serial dilution strategy. First, perform serial dilutions of your concentrated stock solution in 100% DMSO to create intermediate stocks.[2] Then, add a smaller volume of a less concentrated DMSO stock to your culture medium. This gradual change in the solvent environment can help prevent precipitation.
Step 3: Evaluate the Final Concentration
-
Problem: The final concentration of this compound in the cell culture medium exceeds its solubility limit.
-
Solution: If you suspect the desired concentration is too high, consider performing a dose-response experiment to determine if a lower, more soluble concentration can still achieve the desired biological effect.
Step 4: Check the Final DMSO Concentration
-
Problem: The final concentration of DMSO is either too high, causing cellular toxicity, or too low to maintain the inhibitor in solution.
-
Solution: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.1% and not exceeding 0.5%.[2][4] You may need to adjust the concentration of your stock solution to achieve this balance.
Step 5: Control Cell Culture Conditions
-
Problem: Suboptimal cell culture conditions are contributing to precipitation.
-
Solution:
-
Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the inhibitor, as many compounds are less soluble at lower temperatures.[3]
-
Maintain pH: Ensure the pH of your culture medium is stable and within the optimal range (typically 7.2-7.4).[3]
-
Proper Mixing: When adding the final diluted inhibitor to the medium, add it dropwise while gently swirling the flask or plate to ensure rapid and uniform mixing.[3]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound solid
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Carefully weigh the required amount of this compound solid.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex or sonicate at room temperature until the solid is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
This compound Solubility and Stock Solution Preparation Table
| Property | Value | Reference |
| Molecular Weight | 308.65 g/mol | [1] |
| Max Solubility in DMSO | 100 mM (30.86 mg/mL) | |
| Alternate Max Solubility in DMSO | 200.87 mM (62 mg/mL) | [1] |
Stock Solution Volume Calculator (for MW = 308.65)
| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 3.24 mL | 16.20 mL | 32.40 mL |
| 5 mM | 0.65 mL | 3.24 mL | 6.48 mL |
| 10 mM | 0.32 mL | 1.62 mL | 3.24 mL |
| 50 mM | 0.06 mL | 0.32 mL | 0.65 mL |
| 100 mM | 0.03 mL | 0.16 mL | 0.32 mL |
Note: This table is for guidance only. For batch-specific data, refer to the Certificate of Analysis.
Protocol 2: Dilution of this compound into Culture Medium
Caption: Recommended dilution workflow for this compound.
Materials:
-
This compound stock solution in DMSO
-
Anhydrous, sterile DMSO
-
Pre-warmed (37°C) sterile cell culture medium
Procedure:
-
Prepare Intermediate Dilutions:
-
Thaw a single-use aliquot of your concentrated this compound stock solution (e.g., 100 mM).
-
Perform serial dilutions in sterile DMSO to create a less concentrated intermediate stock (e.g., 1 mM). This helps to minimize the "solvent shock" effect.
-
-
Add to Culture Medium:
-
Ensure your cell culture medium is pre-warmed to 37°C.
-
Calculate the volume of the intermediate stock needed to achieve your final desired concentration. Ensure the final DMSO concentration remains below 0.5% (ideally <0.1%).
-
While gently swirling the culture flask or plate, add the calculated volume of the intermediate stock dropwise to the medium. This facilitates rapid and even dispersal of the inhibitor.
-
-
Mix and Incubate:
-
Gently mix the medium again to ensure homogeneity.
-
Proceed with your experiment by adding the treated medium to your cells.
-
Signaling Pathway
Caption: Mechanism of action of this compound in the HIF-2α pathway.
References
Technical Support Center: Best Practices for Handling TC-S 7009 in the Lab
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing TC-S 7009, a potent and selective HIF-2α inhibitor, in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
I. Compound Information and Handling
FAQs
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor.[1] Its mechanism of action involves binding to the PAS-B domain of the HIF-2α subunit, which disrupts its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This prevents the HIF-2α/ARNT complex from binding to Hypoxia Response Elements (HREs) in the promoter regions of target genes, thereby decreasing their transcription.[1]
Q2: How should I store this compound?
A2: this compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO can also be stored at -20°C, but it is recommended to prepare fresh dilutions for each experiment to ensure optimal activity.[1]
Q3: How do I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vitro experiments, prepare a concentrated stock solution in 100% DMSO. For in vivo studies, a common formulation involves dissolving the compound in a vehicle such as a mixture of PEG300, Tween 80, and water, or corn oil.[1] Always ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
II. Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Notes |
| Binding Affinity (Kd) | 81 nM | For HIF-2α.[1] |
| Selectivity | >60-fold | More selective for HIF-2α over HIF-1α. |
| Molecular Weight | 308.65 g/mol | |
| Formula | C₁₂H₆ClFN₄O₃ | |
| CAS Number | 1422955-31-4 | |
| Solubility in DMSO | ≥ 30.86 mg/mL (100 mM) | |
| Effective Concentration | ~30 µM | Shown to be effective and non-toxic in some cell lines.[2] However, the optimal concentration should be determined empirically for each cell line and experiment. |
| IC50 | Not readily available in public literature | It is highly recommended to perform a dose-response curve to determine the IC50 for your specific cell line and assay. |
III. Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect of the inhibitor. | 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Low HIF-2α Expression: The cell line used may not express HIF-2α at a high enough level under your experimental conditions. 3. Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit HIF-2α. 4. Cell Culture Conditions: Variations in cell density, passage number, or media components. | 1. Prepare fresh aliquots of the stock solution and store them properly. Avoid repeated freeze-thaw cycles. 2. Confirm HIF-2α expression in your cell line under hypoxic conditions using Western blot or qPCR. 3. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. 4. Standardize your cell culture protocols to ensure consistency between experiments. |
| High levels of cell death or cytotoxicity. | 1. High Concentration of this compound: The concentration used may be toxic to the cells. 2. Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects. | 1. Perform a dose-response curve to identify a non-toxic effective concentration. 2. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and include a vehicle-only control. 3. Use the lowest effective concentration of this compound and consider using a structurally different HIF-2α inhibitor as a control to confirm on-target effects. |
| Variability between experimental replicates. | 1. Inconsistent Compound Addition: Inaccurate pipetting can lead to variations in the final concentration. 2. Uneven Cell Seeding: Differences in cell numbers across wells can affect the outcome. 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells can concentrate the compound and affect cell growth. | 1. Use calibrated pipettes and ensure thorough mixing when adding the compound to the media. 2. Ensure a single-cell suspension and consistent cell counting for plating. 3. Avoid using the outermost wells of multi-well plates for critical experiments, or fill them with sterile PBS to minimize evaporation. |
IV. Experimental Protocols & Methodologies
A. Western Blot Analysis of HIF-2α Target Proteins
This protocol is designed to assess the effect of this compound on the protein levels of HIF-2α downstream targets.
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O₂).
-
Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired time period (e.g., 24 hours).
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a HIF-2α target protein (e.g., VEGF, PDGF-β) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometry analysis, normalizing to a loading control like β-actin or GAPDH.
B. Quantitative Real-Time PCR (qPCR) for HIF-2α Target Gene Expression
This protocol measures changes in the mRNA levels of HIF-2α target genes following treatment with this compound.
1. Cell Culture and Treatment:
-
Follow the same procedure as for the Western blot protocol.
2. RNA Extraction:
-
Lyse the cells directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., TRIzol or a column-based kit).
-
Extract total RNA according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase kit with oligo(dT) and/or random primers.
4. qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for your target gene (e.g., VEGFA, EPO, DLL4) and a reference gene (e.g., ACTB, GAPDH), and the diluted cDNA.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control.
V. Visualizations
A. HIF-2α Signaling Pathway and Inhibition by this compound
References
Validation & Comparative
A Head-to-Head Comparison: TC-S 7009 and HIF-2α siRNA in Downregulating Hypoxia-Inducible Factor-2α
For researchers, scientists, and drug development professionals, the targeted downregulation of Hypoxia-Inducible Factor-2α (HIF-2α) is a critical objective in various therapeutic areas, including oncology and inflammatory diseases. Two prominent tools have emerged for this purpose: the small molecule inhibitor TC-S 7009 and RNA interference using small interfering RNA (siRNA). This guide provides an objective comparison of their efficiency, backed by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.
This comparison guide delves into the distinct mechanisms of action, efficiencies, and experimental considerations for both this compound and HIF-2α siRNA. While both are effective at mitigating the downstream effects of HIF-2α, they operate through fundamentally different processes, which has significant implications for experimental design and interpretation of results.
Quantitative Comparison of Efficacy
The following table summarizes the key quantitative parameters for this compound and HIF-2α siRNA based on available experimental data.
| Parameter | This compound | HIF-2α siRNA |
| Mechanism of Action | Allosteric inhibitor, binds to the HIF-2α PAS-B domain, disrupting HIF-2α-ARNT heterodimerization.[1] | Post-transcriptional gene silencing, leading to the degradation of HIF-2α mRNA. |
| Effect on HIF-2α Protein Level | Does not decrease total HIF-2α protein levels.[2] | Significantly decreases HIF-2α protein levels. |
| Effect on HIF-2α mRNA Level | No direct effect on mRNA levels. | Significant knockdown of mRNA levels, often exceeding 80%.[2] |
| Binding Affinity (Kd) | 81 nM for HIF-2α.[1][3][4] | Not applicable. |
| Functional Inhibition | Dose-dependent reduction of HIF-2α target gene expression. For example, 30 µM this compound significantly decreases hypoxia-induced FLT-1 expression.[2] A similar functional inhibition of about 60% on VEGF expression has been shown with a 1 µM concentration of a polyamide targeting the Hypoxia Response Element (HRE).[5] | Robust downregulation of HIF-2α target gene expression as a direct consequence of mRNA and protein reduction. |
| Selectivity | >60-fold selectivity for HIF-2α over HIF-1α. | Highly specific to the targeted HIF-2α mRNA sequence. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and HIF-2α siRNA are visualized in the following diagrams.
Experimental Protocols
Accurate assessment of the efficacy of this compound and HIF-2α siRNA requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Lines: Use cell lines known to express HIF-2α, such as 786-O renal cell carcinoma cells or other relevant cell types for the specific research question.
-
Hypoxia Induction: To stabilize HIF-2α protein, cells are typically cultured under hypoxic conditions (e.g., 1% O₂) or treated with hypoxia-mimetic agents like cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG).
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1-50 µM). Add the inhibitor to the cells and incubate for the desired duration (e.g., 24-72 hours). A vehicle control (DMSO) should always be included.
-
siRNA Transfection:
-
Seed cells in antibiotic-free medium to reach 50-70% confluency on the day of transfection.
-
Prepare the siRNA-lipid complex according to the transfection reagent manufacturer's protocol. Briefly, dilute the HIF-2α specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute the lipid-based transfection reagent.
-
Combine the diluted siRNA and transfection reagent, and incubate at room temperature to allow complex formation.
-
Add the complexes to the cells and incubate for the recommended time (typically 4-6 hours) before replacing with fresh complete medium.
-
Harvest cells for analysis at 24-72 hours post-transfection.
-
Quantitative Real-Time PCR (qRT-PCR) for mRNA Quantification
This protocol is essential for determining the knockdown efficiency of HIF-2α siRNA at the mRNA level.
-
RNA Isolation: Extract total RNA from treated and control cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a real-time PCR system with primers specific for HIF-2α and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of HIF-2α mRNA using the ΔΔCt method. The percentage of knockdown is calculated as: (1 - 2^(-ΔΔCt)) * 100%. An effective knockdown is generally considered to be ≥70% reduction in target mRNA levels.[6]
Western Blotting for Protein Quantification
Western blotting is used to assess the impact of HIF-2α siRNA on protein levels and to confirm that this compound does not alter HIF-2α protein expression.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for HIF-2α overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the HIF-2α band intensity to a loading control (e.g., β-actin, GAPDH).
Conclusion
Both this compound and HIF-2α siRNA are powerful tools for investigating the function of HIF-2α. The choice between them depends on the specific experimental goals.
-
This compound is ideal for studying the acute effects of HIF-2α inhibition and for in vivo applications where delivery of nucleic acids can be challenging. Its mechanism of action allows for the study of the functional consequences of inhibiting HIF-2α activity without depleting the protein itself.
-
HIF-2α siRNA provides a highly specific and efficient method for depleting HIF-2α protein levels, making it suitable for studies where the complete loss of the protein is desired to understand its role. It is a valuable tool for target validation and for dissecting the long-term consequences of HIF-2α absence.
By understanding the distinct advantages and methodologies associated with each approach, researchers can make informed decisions to effectively probe the complex biology of HIF-2α.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of vascular endothelial growth factor with a sequence-specific hypoxia response element antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
Assessing the In Vitro Specificity of TC-S 7009: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the Hypoxia-Inducible Factor-2α (HIF-2α) inhibitor, TC-S 7009, with other notable alternatives. The following sections detail the specificity, mechanism of action, and experimental data for this compound, alongside comparable inhibitors PT2385 and Belzutifan (PT2977/MK-6482). This information is intended to assist researchers in selecting the most appropriate tool compound for their in vitro studies of HIF-2α-mediated signaling pathways.
Mechanism of Action and Specificity Overview
This compound is a potent and selective inhibitor of HIF-2α.[1] Its mechanism of action involves binding to the PAS-B domain of the HIF-2α subunit, which effectively disrupts its crucial heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[2] This disruption prevents the HIF-2α/ARNT complex from binding to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, thereby inhibiting the transcription of genes involved in angiogenesis, erythropoiesis, and tumor progression.
Crucially, this compound demonstrates significant selectivity for HIF-2α over the closely related HIF-1α isoform, with a reported selectivity of over 60-fold.[2] This specificity is critical for dissecting the distinct biological roles of the two major HIF-α subunits in various physiological and pathological processes.
Comparative In Vitro Potency
The following table summarizes the reported in vitro potency of this compound and its key alternatives, PT2385 and Belzutifan. All three compounds function by inhibiting the HIF-2α/ARNT dimerization.
| Compound | Target | Assay Type | Potency |
| This compound | HIF-2α | Binding (Kd) | 81 nM[1][2] |
| PT2385 | HIF-2α | Inhibition (Ki) | < 50 nM |
| Binding (Kd) | 10 ± 4.9 nM[3] | ||
| Belzutifan | HIF-2α | Transcriptional Inhibition (IC50) | ~17 nM[3] |
| Binding (Kd) | 16 ± 4.7 nM[3] |
Off-Target Profile and Considerations
Researchers should be aware that the absence of comprehensive public screening data necessitates independent validation of specificity in their experimental systems, particularly when investigating novel pathways or phenotypes.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: HIF-2α signaling pathway under normoxic and hypoxic conditions, and the inhibitory action of this compound.
Caption: Experimental workflow for an HRE-luciferase reporter assay to assess HIF-2α inhibitor activity.
Caption: Logical comparison of key in vitro parameters for this compound and its alternatives.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable robust assessment of inhibitor specificity.
Hypoxia-Response Element (HRE) Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the HIF-2α/ARNT complex.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., 786-O, which are VHL-deficient and constitutively express HIF-2α, or HEK293T) in appropriate growth medium.
-
For cells that are not constitutively active, co-transfect with an HRE-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Alternatively, use a cell line stably expressing the HRE-luciferase reporter.[1][7]
2. Compound Treatment:
-
Seed the transfected or stable cells into 96-well plates.
-
The following day, treat the cells with a serial dilution of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
3. Hypoxia Induction (if necessary):
-
For non-constitutively active cell lines, place the plates in a hypoxic chamber (e.g., 1% O2) or treat with a hypoxia-mimetic agent (e.g., CoCl2 or DMOG) for 16-24 hours.[8]
4. Luciferase Assay:
-
After the incubation period, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
5. Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for HIF-2α/ARNT Interaction
This is a bead-based proximity assay to directly measure the disruption of the HIF-2α and ARNT protein-protein interaction.
1. Reagents and Plate Preparation:
-
Reagents: Recombinant GST-tagged HIF-2α PAS-B domain, His-tagged ARNT PAS-B domain, Glutathione Donor beads, and Nickel Chelate Acceptor beads.
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
2. Assay Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Add a mixture of GST-HIF-2α and His-ARNT proteins.
-
Add the Glutathione Donor beads and Ni-Chelate Acceptor beads.
-
Incubate the plate in the dark at room temperature with gentle shaking for 1-4 hours to allow for protein interaction and bead proximity.
3. Signal Detection:
-
Read the plate on an AlphaScreen-capable plate reader. Excitation at 680 nm will lead to emission at 520-620 nm if the proteins are in close proximity.
4. Data Analysis:
-
The signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for HIF-2α/ARNT Dimerization
This assay validates the disruption of the endogenous HIF-2α/ARNT complex in a cellular context.
1. Cell Culture and Treatment:
-
Culture cells (e.g., Hep3B) that express both HIF-2α and ARNT.
-
Treat the cells with this compound or a vehicle control.
-
Induce hypoxia (1% O2) for a sufficient time (e.g., 4-6 hours) to stabilize the HIF-2α/ARNT complex.
2. Cell Lysis and Protein Extraction:
-
Harvest the cells and prepare nuclear extracts using a suitable lysis buffer containing protease and phosphatase inhibitors.
3. Immunoprecipitation:
-
Pre-clear the nuclear lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against one of the binding partners (e.g., anti-ARNT) overnight at 4°C.[2] A non-specific IgG should be used as a negative control.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
4. Western Blotting:
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against the other binding partner (e.g., anti-HIF-2α) to detect the co-immunoprecipitated protein. The input lysates should also be run as a control.
5. Data Analysis:
-
A decrease in the amount of co-immunoprecipitated HIF-2α in the this compound-treated samples compared to the vehicle control indicates disruption of the protein-protein interaction.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. actionkidneycancer.org [actionkidneycancer.org]
- 6. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HRE-Luciferase reporter assay [bio-protocol.org]
- 8. bosterbio.com [bosterbio.com]
Cross-Validation of TC-S 7009: A Comparative Guide to Pharmacological and Genetic Models for HIF-2α Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor TC-S 7009 with genetic models for the validation of Hypoxia-Inducible Factor-2α (HIF-2α) inhibition. This guide synthesizes experimental data to offer a clear perspective on the concordance between these distinct methodologies.
This compound is a potent and selective small molecule inhibitor of the HIF-2α transcription factor, a key oncogenic driver in various cancers, most notably in clear cell renal cell carcinoma (ccRCC). It functions by binding to the PAS-B domain of the HIF-2α subunit, which disrupts its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This disruption prevents the HIF-2 complex from binding to hypoxia-response elements (HREs) in the DNA, thereby inhibiting the transcription of downstream target genes involved in tumor growth, angiogenesis, and cell survival.[1] To ensure that the observed effects of this compound are indeed due to the specific inhibition of HIF-2α, it is crucial to cross-validate these findings with genetic models, such as small interfering RNA (siRNA) and CRISPR-Cas9, which directly target the EPAS1 gene encoding HIF-2α.
Quantitative Comparison of Pharmacological and Genetic Inhibition
The concordance between pharmacological inhibition with this compound and genetic knockdown of HIF-2α provides strong evidence for on-target activity. The following tables summarize quantitative data from studies comparing the effects of this compound treatment with those of HIF-2α siRNA on the expression of known HIF-2α target genes.
| Parameter | This compound Treatment | HIF-2α siRNA Knockdown | Cell Line(s) | Key Findings | Reference |
| FLT-1 mRNA Expression | Significantly decreased hypoxia-induced upregulation at 30 µM | Over 80% knockdown of HIF-2α mRNA led to significant inhibition of hypoxia-induced upregulation | Trophoblast-derived cell lines (JAR, JEG-3, BeWo) and primary cytotrophoblasts | Both methods confirmed that HIF-2α, but not HIF-1α, mediates the hypoxic induction of FLT-1. | [2] |
| HIF-2α Target Gene Signature | Dose-dependent decrease in the expression of a panel of HIF-2α target genes. | Stable shRNA expression or transient siRNA transfection resulted in a significant decrease in the expression of the same panel of target genes. | 786-O (ccRCC) | Demonstrates a consistent effect on a broader range of HIF-2α regulated genes. | [3] |
| Alternative HIF-2α Inhibitors: A Snapshot | |||||
| Compound | Mechanism of Action | Reported Efficacy (Clinical/Preclinical) | Key Adverse Events (Clinical) | Development Stage | Reference |
| PT2385 | Allosteric inhibitor of the HIF-2α/ARNT heterodimerization. | Showed clinical activity in heavily pretreated ccRCC patients. | Anemia, peripheral edema, fatigue. | Phase I/II clinical trials. | [4] |
| Belzutifan (MK-6482) | Potent and selective inhibitor of HIF-2α. | Approved for VHL disease-associated RCC and previously treated advanced ccRCC. Demonstrated superior progression-free survival vs. everolimus. | Anemia, hypoxia, fatigue. | FDA Approved. | [5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
Cell Culture and Treatment with this compound
-
Cell Lines: Human clear cell renal carcinoma (786-O) cells, which are VHL-deficient and exhibit constitutive HIF-2α activity, are a standard model. Trophoblast-derived cell lines (JAR, JEG-3, BeWo) have also been utilized.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2. For hypoxia experiments, cells are placed in a hypoxic chamber with 1% O2.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. Cells are treated with the desired concentration of this compound (e.g., 30 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours) before analysis.
siRNA-Mediated Knockdown of HIF-2α
-
siRNA Design and Synthesis: Validated siRNAs targeting the EPAS1 gene (encoding HIF-2α) and non-targeting control siRNAs are commercially available.
-
Transfection: Cells are seeded to reach 50-70% confluency at the time of transfection. siRNA is transfected into cells using a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) according to the manufacturer's protocol.
-
Post-Transfection Incubation: Cells are incubated for 24-48 hours post-transfection to allow for sufficient knockdown of the target mRNA and protein before subsequent experiments. Knockdown efficiency should be validated by qRT-PCR and/or Western blot. One study reported achieving over 80% knockdown of HIF-2α mRNA in primary cytotrophoblasts.[2]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a commercial kit, and its concentration and purity are determined. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix and run on a real-time PCR system.
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for HIF-2α, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. This compound | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects | MDPI [mdpi.com]
- 5. Belzutifan for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. Belzutifan New Standard in Previously Treated Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 8. origene.com [origene.com]
- 9. origene.com [origene.com]
A Comparative Guide to the In Vivo Efficacy of TC-S 7009 and Belzutifan in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical HIF-2α inhibitor, TC-S 7009, and the FDA-approved drug, belzutifan. This document summarizes the available in vivo efficacy data, experimental methodologies, and mechanisms of action to inform future research and development in hypoxia-inducible factor (HIF) targeted therapies.
Introduction
Both this compound and belzutifan are potent and selective inhibitors of the hypoxia-inducible factor-2α (HIF-2α), a key transcription factor implicated in the progression of various cancers, most notably clear cell renal cell carcinoma (ccRCC).[1][2] HIF-2α plays a crucial role in tumor adaptation to hypoxic environments, promoting angiogenesis, cell proliferation, and metabolic reprogramming.[1] By targeting HIF-2α, these small molecules aim to disrupt these oncogenic processes. Belzutifan has already demonstrated significant clinical efficacy and has received FDA approval for the treatment of von Hippel-Lindau (VHL) disease-associated renal cell carcinoma and other cancers.[3] In contrast, this compound is a tool compound primarily used in preclinical research, and publicly available in vivo efficacy data is limited. This guide aims to present the current state of knowledge on both compounds to facilitate a better understanding of their potential and limitations.
Mechanism of Action: Targeting the HIF-2α Pathway
Under normal oxygen conditions (normoxia), the von Hippel-Lindau (VHL) tumor suppressor protein targets the HIF-α subunits for proteasomal degradation. In hypoxic conditions or in cancers with VHL mutations, HIF-α subunits stabilize and translocate to the nucleus. There, they heterodimerize with the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.
Both this compound and belzutifan function by binding to a pocket within the PAS-B domain of the HIF-2α subunit.[2] This binding allosterically prevents the heterodimerization of HIF-2α with ARNT, thereby inhibiting the formation of the active transcriptional complex and subsequent downstream gene expression.[2]
In Vivo Efficacy Data
Belzutifan
Belzutifan has undergone extensive in vivo evaluation, from preclinical xenograft models to large-scale clinical trials. The data consistently demonstrates its anti-tumor activity, particularly in VHL-deficient renal cell carcinoma.
| Parameter | Animal Model | Cell Line | Dosing Regimen | Key Findings | Reference |
| Tumor Growth Inhibition | Mouse Xenograft | 786-O (human ccRCC) | Not specified | Significant tumor regression. | [4] |
| Objective Response Rate (ORR) | Human Clinical Trial (Phase I) | N/A | 120 mg once daily | 25% in heavily pre-treated ccRCC patients. | [4] |
| Disease Control Rate (DCR) | Human Clinical Trial (Phase I) | N/A | 120 mg once daily | 80% in heavily pre-treated ccRCC patients. | [4] |
| Median Progression-Free Survival (PFS) | Human Clinical Trial (Phase I) | N/A | 120 mg once daily | 14.5 months in heavily pre-treated ccRCC patients. | [4] |
| Objective Response Rate (ORR) | Human Clinical Trial (Phase II) | N/A | 120 mg once daily | 49% in VHL disease-associated RCC. |
This compound
As of the latest available data, there are no published in vivo studies detailing the anti-tumor efficacy of this compound in cancer models. While its high potency and selectivity have been established in vitro, its performance in a living organism, including pharmacokinetic and pharmacodynamic properties and overall anti-tumor effect, remains to be publicly documented.
| Parameter | Animal Model | Cell Line | Dosing Regimen | Key Findings | Reference |
| Tumor Growth Inhibition | Not available | Not available | Not available | Data not publicly available | N/A |
| Objective Response Rate (ORR) | Not applicable | Not applicable | Not applicable | Not applicable | N/A |
| Disease Control Rate (DCR) | Not applicable | Not applicable | Not applicable | Not applicable | N/A |
| Median Progression-Free Survival (PFS) | Not applicable | Not applicable | Not applicable | Not applicable | N/A |
Experimental Protocols
Belzutifan In Vivo Xenograft Studies (General Protocol)
Detailed protocols for specific preclinical studies with belzutifan are often proprietary. However, a general methodology can be outlined based on standard practices for xenograft studies.
1. Cell Culture: Human renal cell carcinoma cell lines with VHL mutations (e.g., 786-O, A498) are cultured under standard conditions. 2. Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used to prevent rejection of human tumor cells. 3. Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice. 4. Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers to calculate tumor volume. 5. Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. Belzutifan is administered orally, typically daily, at a specified dose. The control group receives a vehicle solution. 6. Efficacy Evaluation: The primary endpoint is often tumor growth inhibition. Other parameters can include changes in body weight (as a measure of toxicity) and biomarker analysis from tumor tissue at the end of the study to confirm target engagement.
This compound In Vivo Studies
While specific in vivo efficacy studies are not publicly available, a commercial supplier provides a general protocol for in vivo formulation, suggesting its use in animal studies.
In Vivo Formulation (Example): A stock solution of this compound in DMSO can be further diluted in a vehicle suitable for oral or intraperitoneal administration, such as a mixture of PEG300, Tween 80, and water, or in corn oil. The final formulation and dosing would need to be optimized for the specific animal model and experimental design.
Discussion and Future Directions
The comparison between this compound and belzutifan is currently limited by the disparity in available data. Belzutifan has a well-documented in vivo efficacy profile, leading to its successful clinical translation and FDA approval. It serves as a benchmark for novel HIF-2α inhibitors.
The lack of published in vivo efficacy data for this compound presents a significant knowledge gap. While its in vitro characteristics are promising, demonstrating potent and selective HIF-2α inhibition, its therapeutic potential can only be ascertained through rigorous in vivo studies. Future preclinical research should focus on evaluating this compound in relevant animal models of cancer, such as ccRCC xenografts. Such studies would need to establish its pharmacokinetic profile, determine optimal dosing and schedule, and assess its anti-tumor efficacy and safety.
Direct, head-to-head in vivo comparative studies between this compound and belzutifan in the same cancer models would be invaluable for the research community. These studies would provide a clearer understanding of the relative potency, efficacy, and potential therapeutic advantages of each compound.
Conclusion
Belzutifan stands as a clinically validated HIF-2α inhibitor with proven in vivo efficacy against VHL-driven renal cell carcinoma. This compound is a valuable research tool for in vitro studies of HIF-2α biology. However, a comprehensive in vivo comparison is not yet possible due to the absence of published efficacy data for this compound. Further preclinical investigation is necessary to determine if the in vitro promise of this compound translates to in vivo anti-tumor activity and to position it relative to established inhibitors like belzutifan.
References
- 1. researchgate.net [researchgate.net]
- 2. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of hypoxia-inducible factors limits tumor progression in a mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Verifying HIF-2α Target Engagement: A Comparative Guide to Leading Inhibitors
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent is engaging its intended target is a critical step in the development of novel cancer therapies. This guide provides a comparative overview of methods to verify target engagement of Hypoxia-Inducible Factor 2α (HIF-2α) by small molecule inhibitors, with a focus on the FDA-approved drug Belzutifan (formerly MK-6482 or PT2977) and other key investigational compounds such as PT2385 and AB521.
Hypoxia-Inducible Factor 2α (HIF-2α) is a key oncogenic driver in several cancers, most notably in clear cell renal cell carcinoma (ccRCC), where the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the accumulation of HIF-2α.[1][2] This transcription factor then dimerizes with HIF-1β (also known as ARNT), translocates to the nucleus, and activates the transcription of numerous genes involved in tumor growth, proliferation, and angiogenesis, such as vascular endothelial growth factor (VEGF), erythropoietin (EPO), and cyclin D1 (CCND1).[1][2] Small molecule inhibitors have been developed to bind to a pocket in the PAS-B domain of HIF-2α, preventing its heterodimerization with HIF-1β and subsequent transcriptional activity.[1][3] This guide details the experimental methods used to confirm that these inhibitors are effectively engaging their target, HIF-2α.
Comparative Efficacy of HIF-2α Inhibitors
The following tables summarize the in vitro potency of Belzutifan and its precursor, PT2385, as well as another clinical-stage inhibitor, AB521. These values are crucial for comparing the direct inhibitory activity of these compounds on HIF-2α.
| Compound | Assay Type | Cell Line | IC50/EC50/K_D_ | Reference |
| Belzutifan (MK-6482/PT2977) | Luciferase Reporter Assay | - | EC50 = 27 nM | [4] |
| Isothermal Titration Calorimetry (ITC) | - | K_D_ = 16 ± 4.7 nM | [5] | |
| PT2385 | Isothermal Titration Calorimetry (ITC) | - | K_D_ = 10 ± 4.9 nM | [5] |
| AB521 (Casdatifan) | EPO Gene Transcription Inhibition | Hep3B | IC50 = 33 nM | [6] |
| Serpine1 Gene Transcription Inhibition | Hep3B | IC50 = 28 nM | [6] |
Key Methodologies for Verifying Target Engagement
Several robust methods are employed to verify the engagement of small molecule inhibitors with HIF-2α. These techniques range from biochemical assays that demonstrate the disruption of protein-protein interactions to cell-based assays that measure the downstream functional consequences of inhibition, and direct biophysical methods that confirm binding in a cellular context.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a powerful technique to demonstrate that an inhibitor disrupts the interaction between HIF-2α and its binding partner, HIF-1β/ARNT. A reduction in the amount of HIF-1β that co-precipitates with HIF-2α in the presence of the inhibitor is direct evidence of target engagement.[7]
Luciferase Reporter Assay
This cell-based assay is a workhorse for quantifying the transcriptional activity of HIF-2α. Cells are engineered to express a luciferase reporter gene under the control of a hypoxia-response element (HRE), the DNA sequence that HIF-2α/HIF-1β heterodimer binds to. A decrease in luciferase activity in the presence of an inhibitor indicates a reduction in HIF-2α transcriptional activity.[6][8]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that directly confirms the binding of a small molecule to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. A shift in the melting temperature of HIF-2α in the presence of an inhibitor provides strong evidence of target engagement.[9][10][11]
Experimental Protocols
Detailed Protocol: Co-Immunoprecipitation for HIF-2α and HIF-1β/ARNT Interaction
This protocol is adapted from methodologies used to assess the disruption of HIF-2α/ARNT dimerization.[12][13][14]
Materials:
-
Cells expressing endogenous or overexpressed HIF-2α and HIF-1β (e.g., 786-O cells for endogenous HIF-2α).
-
HIF-2α inhibitor (e.g., Belzutifan).
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Anti-HIF-2α antibody for immunoprecipitation.
-
Anti-HIF-1β/ARNT antibody for western blotting.
-
Protein A/G agarose or magnetic beads.
-
SDS-PAGE and western blotting reagents.
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency and treat with the HIF-2α inhibitor or vehicle (DMSO) for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse with Co-IP Lysis/Wash Buffer on ice.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Add the anti-HIF-2α antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP Lysis/Wash Buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-HIF-1β/ARNT and anti-HIF-2α antibodies. A decrease in the HIF-1β/ARNT signal in the inhibitor-treated sample compared to the vehicle control indicates disruption of the interaction.
Detailed Protocol: HIF-2α Luciferase Reporter Assay
This protocol is based on established methods for measuring HIF-2α transcriptional activity.[8][15][16][17]
Materials:
-
A cell line stably transfected with a luciferase reporter construct containing multiple copies of a Hypoxia Response Element (HRE) (e.g., 786-O HRE-luciferase).
-
HIF-2α inhibitor.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HRE-luciferase reporter cells in a white, clear-bottom 96-well plate.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the HIF-2α inhibitor or vehicle control.
-
Incubation: Incubate the plate under normoxic or hypoxic conditions (depending on the cell line's VHL status) for 16-24 hours.
-
Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA) for HIF-2α
This protocol provides a framework for performing a CETSA experiment to confirm HIF-2α target engagement.[10][11][18][19][20]
Materials:
-
Cells expressing endogenous HIF-2α.
-
HIF-2α inhibitor.
-
PBS with protease inhibitors.
-
Thermal cycler.
-
Reagents for cell lysis (e.g., freeze-thaw cycles).
-
Centrifuge.
-
SDS-PAGE and western blotting reagents, including an anti-HIF-2α antibody.
Procedure:
-
Cell Treatment: Treat intact cells with the HIF-2α inhibitor or vehicle control for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Western Blotting: Collect the supernatant (soluble fraction) and analyze the amount of soluble HIF-2α by western blotting.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble HIF-2α as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift of the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, target engagement.
Visualizing the Pathways and Processes
References
- 1. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral HIF2A Inhibitor for Advanced Clear Cell Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arcusbio.com [arcusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. assaygenie.com [assaygenie.com]
- 16. med.emory.edu [med.emory.edu]
- 17. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TC-S 7009: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of TC-S 7009, a selective HIF-2α inhibitor. Adherence to these procedures is vital to ensure personal safety and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The SDS for this compound indicates that the compound is acutely toxic if swallowed and may cause long-lasting harmful effects to aquatic life.[1]
Key Hazards:
-
Acute Oral Toxicity (Category 3): Toxic if swallowed (H301).[1]
-
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 4): May cause long lasting harmful effects to aquatic life (H413).[1]
Personal Protective Equipment (PPE): When handling this compound in its solid form or in solution, the following PPE should be worn:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Impervious laboratory coat or clothing
-
A suitable respirator if dust or aerosols may be generated
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-(3-Chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine | |
| CAS Number | 1422955-31-4 | [1] |
| Molecular Formula | C₁₂H₆ClFN₄O₃ | [1] |
| Molecular Weight | 308.65 g/mol | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.[1] The following protocol provides a general framework for proper disposal.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Liquid Waste:
-
Solutions of this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the solvent used (e.g., DMSO).
-
Do not pour this compound solutions down the drain.
-
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as hazardous chemical waste. Place these items in a designated, sealed waste bag or container.
2. Waste Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label should also include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The primary hazards (e.g., "Acutely Toxic," "Ecotoxic")
-
The date of accumulation start
-
3. Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Store in a locked-up area to prevent unauthorized access.[1]
4. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of the waste yourself. Professional hazardous waste disposal services must be used.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill Response Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.
-
Place the spilled material and all cleanup materials into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Small Spills (Liquid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbent material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS department or emergency response team.
-
Prevent entry into the affected area.
-
Allow only trained personnel with appropriate equipment to clean up the spill.
-
By following these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
Personal protective equipment for handling TC-S 7009
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe and effective handling of the selective HIF-2α inhibitor, TC-S 7009.
This document provides immediate, essential guidance for the safe handling, use, and disposal of this compound in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide consolidates best practices for handling chemical compounds of this nature to ensure user safety and experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a proactive approach to safety is paramount. The following personal protective equipment is recommended to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Item | Specification |
| Hand Protection | Nitrile Gloves | Standard laboratory grade, disposable. |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields. |
| Body Protection | Laboratory Coat | Standard, long-sleeved. |
| Respiratory | Not generally required | Use in a well-ventilated area. A fume hood is recommended for handling the powder form. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will ensure safety and prevent contamination.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound at room temperature in a dry, well-ventilated area, away from incompatible materials.
2. Preparation of Stock Solutions:
-
All handling of the powdered form of this compound should be conducted in a chemical fume hood to avoid inhalation of dust particles.
-
Wear the recommended PPE (lab coat, gloves, safety glasses).
-
This compound is soluble in DMSO.
-
Prepare solutions in a clean, designated area to prevent cross-contamination.
3. Handling and Use:
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Ensure adequate ventilation in the work area.
4. Spills and Decontamination:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
5. Disposal:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, pipette tips) as chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain.
Experimental Protocol: General Guidelines for In Vitro Use
While specific experimental protocols will vary, the following provides a general workflow for using this compound in cell-based assays.
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to the final desired concentrations.
-
Treatment: Remove the old media from the cells and add the media containing the various concentrations of this compound.
-
Incubation: Incubate the cells for the desired time period under appropriate cell culture conditions.
-
Analysis: Following incubation, perform the desired downstream analysis (e.g., cell viability assay, gene expression analysis).
Visualizing Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
